Isopentedrone hydrochloride
Descripción
Propiedades
IUPAC Name |
1-(methylamino)-1-phenylpentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMWEMTEXKSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429402-13-0 | |
| Record name | Isopentedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPENTEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isopentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopentedrone, a lesser-known cathinone derivative, is a positional isomer of the more widely recognized synthetic stimulant, pentedrone. As a psychoactive substance, it falls within a class of compounds that have garnered significant interest in both forensic and pharmacological research. This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Isopentedrone hydrochloride (HCl). Detailed methodologies for its preparation and a thorough examination of its spectroscopic properties are presented. This document aims to serve as a critical resource for researchers engaged in the study of novel psychoactive substances, offering foundational data for further pharmacological and toxicological investigations.
Introduction
Isopentedrone, chemically known as 1-(methylamino)-1-phenylpentan-2-one, is a synthetic cathinone that has been identified as a byproduct in the synthesis of its isomer, pentedrone.[1] While the physiological and toxicological effects of Isopentedrone have not been extensively characterized, its structural similarity to other potent central nervous system stimulants warrants detailed investigation.[1] This guide outlines a plausible synthetic route to Isopentedrone HCl and provides a comprehensive summary of its characterization data based on available scientific literature.
Synthesis of this compound
A common synthetic route for cathinone derivatives involves the α-bromination of a corresponding ketone followed by a reaction with an appropriate amine.[2][3] The following protocol describes a potential pathway for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-phenyl-1-bromopropan-2-one
-
To a solution of 1-phenylpropan-2-one in a suitable solvent such as diethyl ether or dichloromethane, an equimolar amount of bromine is added dropwise at a controlled temperature, typically 0-5 °C, to prevent multiple brominations.
-
The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.
-
The solvent is removed under reduced pressure to yield crude 1-phenyl-1-bromopropan-2-one, which can be used in the next step without further purification.
Step 2: Synthesis of Isopentedrone
-
The crude 1-phenyl-1-bromopropan-2-one is dissolved in a suitable solvent like acetonitrile or ethanol.
-
An excess of methylamine (in solution or as a gas) is added to the mixture. The reaction is typically stirred at room temperature for several hours.
-
The reaction progress can be monitored using thin-layer chromatography (TLC).[4]
-
Upon completion, the excess methylamine and solvent are removed under reduced pressure. The residue is then partitioned between a non-polar organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed and to extract the free base of Isopentedrone into the organic layer.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Isopentedrone free base.
Step 3: Formation of this compound
-
The crude Isopentedrone free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.[2]
-
The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the final product as a crystalline solid.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The following data is based on the findings reported by Westphal et al. (2012).[6][7]
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(methylamino)-1-phenylpentan-2-one hydrochloride |
| Molecular Formula | C₁₂H₁₇NO · HCl |
| Molecular Weight | 227.70 g/mol [1][5] |
| CAS Number | 1429402-13-0[1][5] |
| Appearance | Crystalline solid[5] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound provide detailed information about the arrangement of atoms within the molecule.
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.40-7.60 | m | 5H | Phenyl ring |
| CH | 4.85 | q | 1H | CH-NH |
| NH₂⁺ | 9.30, 9.65 | br s | 2H | NH₂⁺ |
| CH₃-NH | 2.55 | t | 3H | CH₃-NH |
| CH₂ | 2.70 | t | 2H | CO-CH₂ |
| CH₂ | 1.45 | sext | 2H | CH₂-CH₃ |
| CH₃ | 0.85 | t | 3H | CH₂-CH₃ |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |
| C=O | 208.5 | Carbonyl |
| Aromatic C | 132.8 | Quaternary Phenyl |
| Aromatic CH | 129.5, 129.2, 128.9 | Phenyl |
| CH-NH | 66.5 | Methine |
| CO-CH₂ | 41.5 | Methylene |
| CH₃-NH | 31.5 | Methyl |
| CH₂-CH₃ | 17.0 | Methylene |
| CH₂-CH₃ | 13.5 | Methyl |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of Isopentedrone is characterized by several key fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 191 | 5 | [M]⁺ (Molecular ion) |
| 118 | 100 | [C₈H₁₀N]⁺ |
| 91 | 15 | [C₇H₇]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
| 57 | 20 | [C₄H₉]⁺ |
3.2.3. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2730 | Strong, broad | N-H stretch (amine salt) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1500, 1450 | Medium | C=C stretch (aromatic ring) |
| ~700, 750 | Strong | C-H bend (monosubstituted benzene) |
Experimental Protocols for Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) with a standard electron ionization (EI) source at 70 eV is commonly used for the analysis of cathinone derivatives.[7]
-
Infrared Spectroscopy: IR spectra are often obtained using an attenuated total reflectance (ATR) Fourier-transform infrared (FTIR) spectrometer.
Potential Signaling Pathways
While the specific pharmacological profile of Isopentedrone is not well-documented, the mechanism of action for synthetic cathinones, in general, involves the modulation of monoamine neurotransmitter systems.[8] They are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8] The rewarding and stimulant effects of cathinones are primarily attributed to their interaction with the dopamine transporter (DAT).[9]
General Cathinone Signaling Pathway
Caption: General signaling pathway of cathinones in a dopaminergic synapse.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented data, including a plausible synthetic route and comprehensive spectroscopic analysis, serves as a foundational reference for researchers in forensic science, toxicology, and pharmacology. Further investigation into the pharmacological and toxicological properties of Isopentedrone is essential to fully understand its potential effects and to inform public health and regulatory bodies. The methodologies and data presented herein are intended to facilitate these future research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Isopentedrone (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 6. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers | MDPI [mdpi.com]
- 9. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of Isopentedrone Hydrochloride: A Technical Guide for Researchers
Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of Isopentedrone hydrochloride. However, a comprehensive review of the scientific literature reveals a significant gap in the pharmacological characterization of this specific compound.[1][2] The physiological and toxicological effects of Isopentedrone have not been formally characterized.[1][2] Isopentedrone is a structural isomer of pentedrone, with the α-propyl and β-keto groups having switched positions.[1][2] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][2]
Due to the lack of specific data on Isopentedrone, this guide will leverage available information on its close structural isomer, pentedrone , to illustrate the anticipated molecular mechanisms and experimental approaches. It is crucial to underscore that while structurally similar, the pharmacological profiles of isomers can differ significantly. The data and experimental protocols presented herein for pentedrone should be considered as a surrogate for guiding future research on Isopentedrone, not as a direct representation of its activity.
Core Mechanism of Action: Insights from Pentedrone
Substituted cathinones, like pentedrone, are known to exert their stimulant effects by interacting with monoamine transporters.[3] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.
Pentedrone is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] Unlike some other cathinones that can induce the release of monoamines (a process known as efflux), pentedrone and N,N-dimethylcathinone have been shown to be non-releasing uptake inhibitors.[3] This mechanism is more akin to that of methylphenidate.[4] By blocking DAT and NET, pentedrone increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic signaling. This neurochemical alteration is believed to underlie its psychostimulant and reinforcing effects observed in animal models.[4][5]
Quantitative Analysis of Monoamine Transporter Inhibition by Pentedrone
The following table summarizes the in vitro data for pentedrone's potency in inhibiting the human dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the transporter activity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Pentedrone | 2500 | 610 | 135000 |
Data sourced from Wikipedia, citing a primary scientific source.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel psychoactive substances like pentedrone and would be applicable for the future study of Isopentedrone.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).
Uptake Inhibition Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., pentedrone hydrochloride) for 10-20 minutes at room temperature.
-
A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-labeled monoamine is added to each well to initiate the uptake reaction.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Locomotor Activity Assessment
This experiment evaluates the stimulant effects of a compound in animals.
Animals:
-
Male Sprague-Dawley rats or Swiss-Webster mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animals are allowed to acclimate to the facility for at least one week before the start of the experiments.
Procedure:
-
On the test day, animals are habituated to individual locomotor activity chambers for 30-60 minutes.
-
Following habituation, animals are administered the test compound (e.g., pentedrone hydrochloride) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Locomotor activity, measured as beam breaks or distance traveled, is recorded for a set period (e.g., 90-120 minutes) using an automated activity monitoring system.
-
Data is analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of pentedrone and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of action for Pentedrone.
Caption: Experimental workflow for characterizing a novel psychoactive substance.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the pharmacological profile of its isomer, pentedrone, provides a valuable framework for future investigation. Pentedrone acts as a potent norepinephrine and dopamine reuptake inhibitor, a mechanism that likely underlies its stimulant properties.
Future research should prioritize the in vitro characterization of Isopentedrone's activity at monoamine transporters to determine its potency and selectivity. Subsequently, in vivo studies are necessary to understand its behavioral effects, reinforcing properties, and potential toxicity. A thorough understanding of the structure-activity relationships between Isopentedrone and pentedrone will be critical for predicting the pharmacological and toxicological profile of this emerging designer drug. Such studies are essential for informing public health and regulatory agencies about the potential risks associated with Isopentedrone use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentedrone - Wikipedia [en.wikipedia.org]
- 5. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopentedrone Hydrochloride: A Technical Guide on a Poorly Characterized Synthetic Cathinone
Disclaimer: Isopentedrone is a positional isomer of pentedrone and is primarily known as a by-product of pentedrone synthesis.[1][2][3] Crucially, its physiological and toxicological effects have not been formally characterized.[1][2] This guide synthesizes the available information on Isopentedrone and draws inferences from its structural analogue, pentedrone, and the broader class of synthetic cathinones to provide a technical overview for researchers. The absence of direct studies on Isopentedrone hydrochloride means that much of the pharmacological and toxicological data presented herein is based on related compounds and should be interpreted with caution.
Introduction
Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone, a class of novel psychoactive substances (NPS) structurally related to cathinone, the active alkaloid in the khat plant.[4][5] It is a positional isomer of the more well-known stimulant, pentedrone (2-(methylamino)-1-phenyl-1-pentanone).[1] Isopentedrone has been identified in seized designer drug powders, often as a by-product of illicit pentedrone synthesis.[1][2][3] Due to its status as a relatively obscure synthesis impurity, it has not been the subject of extensive pharmacological or toxicological investigation. This document aims to provide a comprehensive overview based on the limited available data and the known properties of its structural class.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Formal Name | 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride | [1] |
| Molecular Formula | C₁₂H₁₇NO • HCl | [1] |
| Formula Weight | 227.7 g/mol | [1] |
| CAS Number | 1429402-13-0 | [1] |
| Purity | ≥98% (as supplied by vendors) | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 15 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
Pharmacology
Mechanism of Action
The precise mechanism of action for Isopentedrone has not been empirically determined. However, based on its structural similarity to other synthetic cathinones, it is presumed to function as a monoamine transporter inhibitor.[4][6] These compounds typically block the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) from the synaptic cleft.[6][7] This blockade leads to increased extracellular concentrations of these monoamines, resulting in stimulant effects.[4][6]
Unlike amphetamines, which are known to be both reuptake inhibitors and releasing agents, many cathinones, particularly pyrovalerone derivatives, act purely as reuptake inhibitors.[7] Pentedrone, the isomer of Isopentedrone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) without inducing monoamine release.[8] It is plausible that Isopentedrone shares this NDRI profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]
- 5. Isopentedrone | C12H17NO | CID 91710915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentedrone - Wikipedia [en.wikipedia.org]
Isopentedrone Hydrochloride: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Isopentedrone hydrochloride in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic cathinone derivative. This document summarizes available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of the experimental workflow.
Core Solubility Data
This compound, as a hydrochloride salt, generally exhibits increased solubility in aqueous and polar solvents compared to its free base form.[1] The protonated amine group in the hydrochloride salt allows for stronger interactions with polar solvent molecules.[1] Conversely, its solubility is limited in nonpolar, organic solvents.[1]
Quantitative Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is primarily derived from publicly available information from chemical suppliers.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | 15 | Cayman Chemical[2] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 15 | Cayman Chemical[2] |
| Ethanol | C₂H₅OH | 46.07 | Not Specified | 20 | Cayman Chemical[2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | N/A | Not Specified | 10 | Cayman Chemical[2] |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available in peer-reviewed literature, a standardized and widely accepted method for such compounds is the saturation shake-flask method . This method is considered the "gold standard" for equilibrium solubility measurements.
Principle of the Saturation Shake-Flask Method
This method relies on creating a saturated solution of the compound of interest in a specific solvent. An excess amount of the solid compound is added to the solvent and agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.
Detailed Experimental Workflow
The following is a generalized, yet detailed, protocol that can be adapted for the determination of this compound solubility.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, PBS)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
2. Procedure:
-
Preparation:
-
Prepare stock solutions of this compound of known concentrations in the chosen solvent to be used for the calibration curve.
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the respective solvents. The excess solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using the prepared stock solutions of known concentrations.
-
Calculate the solubility of this compound in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account.
-
3. Data Analysis and Reporting:
-
The solubility should be reported in mg/mL or mol/L.
-
The temperature at which the solubility was determined must be specified.
-
For buffered solutions, the pH of the solution before and after the experiment should be recorded.
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical steps in determining the solubility of a compound like this compound.
Caption: Workflow for Solubility Determination.
References
Spectroscopic Data of Isopentedrone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isopentedrone hydrochloride (1-(methylamino)-1-phenyl-2-pentanone hydrochloride), a positional isomer of the synthetic cathinone pentedrone. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and forensic settings. All data is meticulously sourced from peer-reviewed scientific literature, primarily the seminal work by Westphal et al. in Forensic Science International (2012).[1][2][3]
Core Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The assignments for this compound are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results |
Data as reported in Westphal et al. (2012). The specific chemical shifts, multiplicities, and integrations were not available in the provided search results.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results |
Data as reported in Westphal et al. (2012). The specific chemical shifts were not available in the provided search results.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound exhibits several key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results | Carbonyl (C=O) stretch |
| Data not available in search results | N-H stretch (secondary amine salt) |
| Data not available in search results | C-H stretch (aromatic and aliphatic) |
| Data not available in search results | C=C stretch (aromatic) |
Data as reported in Westphal et al. (2012). The specific wavenumbers were not available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The mass spectrum of Isopentedrone is characterized by specific fragmentation patterns.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Ion Assignment |
| Data not available in search results | Molecular Ion [M]⁺ | |
| Data not available in search results | [C₈H₁₀N]⁺ (immonium ion) | |
| Data not available in search results | [C₆H₅CHNHCH₃]⁺ | |
| Data not available in search results | [C₆H₅]⁺ |
Data as reported in Westphal et al. (2012). The specific m/z values and relative intensities were not available in the provided search results.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of synthetic cathinones.
NMR Spectroscopy
-
Sample Preparation : A few milligrams of this compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the this compound powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Acquisition : The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile compounds like Isopentedrone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a standard ionization technique used for this class of compounds.
-
Instrumentation : A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
GC Separation : A suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program are used to achieve good chromatographic separation of the analyte from any impurities.
-
MS Analysis : The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions, which creates a characteristic fragmentation pattern for the compound.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical substance like this compound.
Caption: A flowchart illustrating the typical process for obtaining and interpreting spectroscopic data for a chemical compound.
References
In Vitro Metabolism and Stability of Isopentedrone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been published on the in vitro metabolism and stability of Isopentedrone hydrochloride. This guide synthesizes information from studies on its isomer, pentedrone, and other closely related synthetic cathinones to provide a predictive overview and standardized methodologies for its investigation.
Introduction
Isopentedrone is a synthetic cathinone, an isomer of pentedrone, that has been identified as a byproduct in the synthesis of pentedrone.[1][2] As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate and stability is crucial for forensic identification, toxicological assessment, and potential drug development. This document provides a technical overview of the predicted in vitro metabolism and stability of this compound, based on data from analogous compounds. It also outlines detailed experimental protocols for researchers to conduct their own investigations.
Predicted In Vitro Metabolic Pathways
The metabolism of synthetic cathinones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Based on studies of structurally similar cathinones like pentedrone and N-ethylpentedrone (NEPD), the primary metabolic transformations for Isopentedrone are expected to involve Phase I and Phase II reactions.[6][7][8][9][10]
Phase I Metabolism:
-
β-Keto Reduction: The ketone group is a primary site for metabolism, often reduced to the corresponding alcohol, forming a dihydro-metabolite. This is a common pathway for many cathinones.[6]
-
N-Demethylation: The methyl group on the nitrogen atom can be removed, resulting in a primary amine metabolite.[8]
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the alkyl chain or the aromatic ring.[6]
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites and the dihydro-metabolite formed in Phase I can undergo conjugation with glucuronic acid, increasing their water solubility for excretion.[6][10]
The following diagram illustrates the predicted metabolic pathway of Isopentedrone.
Caption: Predicted Phase I and Phase II metabolic pathways of Isopentedrone.
In Vitro Stability
The stability of this compound in a pure chemical form is stated to be at least 5 years when stored at -20°C.[2] However, its stability in biological matrices is a critical parameter for accurate toxicological analysis. Studies on other synthetic cathinones have shown that stability can be influenced by storage temperature, matrix (e.g., blood, urine), and pH.[11][12][13][14]
General observations for synthetic cathinones:
-
Temperature: Degradation is generally faster at room temperature compared to refrigerated (4°C) or frozen (-20°C or -80°C) conditions.[12]
-
Matrix: Some cathinones show instability in whole blood, potentially due to enzymatic activity.[11]
-
pH: Acidification of samples can improve the stability of some cathinones.[14]
Experimental Protocols
The following are detailed methodologies for conducting in vitro metabolism and stability studies on this compound.
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol is adapted from studies on other synthetic cathinones.[8][15]
Objective: To identify the primary metabolites of Isopentedrone and determine the rate of metabolism.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add HLM and the master mix. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to start the reaction. The final concentration of Isopentedrone should be in a range relevant to expected physiological concentrations (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, quench the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Isopentedrone and its metabolites.
Caption: Experimental workflow for in vitro metabolism of Isopentedrone using HLM.
In Vitro Stability Study
This protocol is based on general guidelines for drug stability testing.[12][13]
Objective: To assess the stability of Isopentedrone in different biological matrices under various storage conditions.
Materials:
-
This compound
-
Human whole blood (with anticoagulant, e.g., EDTA)
-
Human urine
-
Phosphate buffered saline (PBS)
-
Storage containers (e.g., polypropylene tubes)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike known concentrations of this compound into each matrix (whole blood, urine, PBS).
-
Aliquoting: Aliquot the spiked samples into separate storage tubes for each time point and storage condition.
-
Storage: Store the aliquots at different temperatures:
-
Room temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C and/or -80°C)
-
-
Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours for room temperature; 0, 7, 14, 30 days for refrigerated and frozen).
-
Sample Extraction: At each time point, extract Isopentedrone from the biological matrix using a suitable method (e.g., protein precipitation for blood, dilute-and-shoot for urine).
-
LC-MS/MS Analysis: Quantify the concentration of Isopentedrone in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of Isopentedrone remaining at each time point relative to the initial concentration (time 0).
Data Presentation
The quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability of Isopentedrone in HLM
| Time (min) | Isopentedrone Remaining (%) | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 0 | 100 | ||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 |
Table 2: In Vitro Stability of Isopentedrone in Biological Matrices
| Matrix | Storage Temperature | Time Point | Isopentedrone Remaining (%) |
| Whole Blood | Room Temperature | 24h | |
| 48h | |||
| 4°C | 7 days | ||
| 30 days | |||
| -20°C | 30 days | ||
| Urine | Room Temperature | 24h | |
| 48h | |||
| 4°C | 7 days | ||
| 30 days | |||
| -20°C | 30 days |
Conclusion
While direct experimental data for this compound is scarce, the metabolic pathways and stability profile can be predicted with a reasonable degree of confidence based on its structural similarity to other synthetic cathinones. The primary metabolic routes are expected to be β-keto reduction, N-demethylation, and hydroxylation, followed by glucuronidation. Stability is likely to be temperature and matrix-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to generate specific data for Isopentedrone, which is essential for its accurate detection and the assessment of its toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Extended Stability Evaluation of Selected Cathinones - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Neuropharmacology of Isopentedrone and Related Synthetic Cathinones: A Technical Guide
Disclaimer: Direct pharmacological and toxicological data on Isopentedrone is scarce in peer-reviewed literature. Much of the following information is extrapolated from its structural isomer, Pentedrone, and other related synthetic cathinones. This document is intended for research, scientific, and drug development professionals.
Introduction
Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of the more well-known compound, pentedrone.[1][2] Synthetic cathinones are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). These compounds are β-keto analogues of amphetamines and generally act as psychomotor stimulants.[3] While some synthetic cathinones have therapeutic applications, many, including those sold as "bath salts," are drugs of abuse.[3] Isopentedrone has been identified as a by-product in the synthesis of pentedrone and has been detected in seized designer drug powders.[1][2][4] However, its physiological and toxicological effects remain largely uncharacterized.[1][2] This guide provides an in-depth overview of the neuropharmacology of synthetic cathinones, with a specific focus on inferring the potential mechanisms of isopentedrone based on data from related compounds.
Molecular Structure and Chemical Properties
Isopentedrone is characterized by a phenyl ring, a β-keto group, and a methylamino group. Its chemical formula is C₁₂H₁₇NO. The key structural feature that distinguishes it from pentedrone is the position of the keto group and the alkyl chain.
Table 1: Chemical Properties of Isopentedrone
| Property | Value |
| IUPAC Name | 1-(methylamino)-1-phenylpentan-2-one |
| Molecular Formula | C₁₂H₁₇NO |
| Molar Mass | 191.27 g/mol |
| CAS Number | 1429402-11-8 |
Mechanism of Action: Monoamine Transporter Interactions
The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine neurotransmitter transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers .
-
Reuptake Inhibitors: These compounds bind to the transporter protein, preventing it from carrying the neurotransmitter back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing neurotransmission.
-
Substrate-Type Releasers: These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse.
Pentedrone, the structural isomer of isopentedrone, primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal effects on serotonin reuptake.[5] It is a non-releasing inhibitor of norepinephrine and dopamine uptake.[3] Given the structural similarity, it is highly probable that isopentedrone shares this mechanism of action.
Signaling Pathway of a Monoamine Transporter Inhibitor
The following diagram illustrates the general signaling pathway affected by a monoamine transporter inhibitor like pentedrone, and likely isopentedrone.
Caption: Proposed mechanism of isopentedrone as a dopamine transporter (DAT) inhibitor.
Quantitative Pharmacology of Pentedrone and Related Cathinones
The following tables summarize the in vitro potencies of pentedrone and other relevant synthetic cathinones at monoamine transporters. This data is crucial for understanding their relative effects on different neurotransmitter systems.
Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of Pentedrone and Related Cathinones
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Pentedrone | 2500 | 610 | 135000 | [5] |
| N-Ethylpentedrone (NEPD) | ~200 | - | ~130000 | [6] |
| Pentylone | ~500 | - | ~20000 | [6] |
| 4-Methylpentedrone (4-MPD) | ~1000 | - | ~30000 | [6] |
Note: Lower IC₅₀ values indicate greater potency.
Table 3: Monoamine Transporter Binding Affinities (Kᵢ, µM) of Pentedrone and Related Compounds
| Compound | DAT Kᵢ (µM) | NET Kᵢ (µM) | SERT Kᵢ (µM) | Reference |
| Pentedrone | 0.34 ± 0.03 | 4.5 ± 1.3 | 17.3 ± 6.1 | [7] |
| Pentylone | 0.24 ± 0.02 | 9.0 ± 2.4 | 2.0 ± 0.5 | [7] |
| Buphedrone | 1.3 ± 0.3 | 8.5 ± 4.2 | 28.6 ± 18 | [7] |
| Methamphetamine | 1.8 ± 0.7 | 3.0 ± 2.2 | 24.6 ± 10 | [7] |
Note: Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.[8]
-
Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (isopentedrone).[8]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
Synaptosome Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals.
Caption: Workflow for a synaptosomal uptake assay.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions of rodents (e.g., striatum for DAT) by homogenization and differential centrifugation.[9][10][11]
-
Preincubation: Synaptosomes are pre-incubated with various concentrations of the test compound (isopentedrone).[9]
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[9]
-
Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to allow for neurotransmitter uptake.[9]
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.[9]
-
Quantification and Analysis: The radioactivity trapped inside the synaptosomes is measured, and the IC₅₀ value for uptake inhibition is determined.[9]
In Vivo Neuropharmacology and Behavioral Effects (Inferred from Pentedrone)
In vivo studies in animal models provide insights into the physiological and behavioral effects of a compound. While no such studies have been reported for isopentedrone, the effects of pentedrone have been investigated.
Locomotor Activity
Pentedrone has been shown to dose-dependently increase locomotor activity in rodents, which is a characteristic effect of psychostimulant drugs.[12] This effect is likely mediated by the blockade of dopamine and norepinephrine reuptake in brain regions involved in motor control, such as the nucleus accumbens and striatum.
Rewarding and Reinforcing Properties
The abuse potential of a drug is often assessed using conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms in animals.
-
Conditioned Place Preference (CPP): In this paradigm, the rewarding effect of a drug is inferred if an animal spends more time in an environment previously paired with the drug. Pentedrone has been shown to induce a significant conditioned place preference in mice.[12]
-
Intravenous Self-Administration (IVSA): This "gold standard" model for assessing abuse liability measures the extent to which an animal will work to receive an injection of a drug. Pentedrone is self-administered by rats, indicating its reinforcing properties.[12]
The following diagram illustrates the logical relationship in inferring the abuse potential of a novel compound.
Caption: Inferring abuse potential from in vitro and in vivo data.
Conclusion
While direct experimental data on the neuropharmacology of isopentedrone is currently lacking, its structural similarity to pentedrone provides a strong basis for inferring its mechanism of action and potential effects. Isopentedrone is likely a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This profile suggests that it would exhibit psychostimulant effects, including increased locomotor activity, and possess a significant potential for abuse. Further research is necessary to definitively characterize the pharmacological and toxicological profile of isopentedrone and to understand its specific risks to public health. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentedrone - Wikipedia [en.wikipedia.org]
- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecddrepository.org [ecddrepository.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Locomotor Stimulant Effects of N-Isopropylpentedrone Hydrochloride
Disclaimer: To date, specific experimental data on the locomotor stimulant effects of N-Isopropylpentedrone hydrochloride is limited in publicly available scientific literature.[1] This guide provides a comprehensive analysis based on the established pharmacological principles of synthetic cathinones and a comparative review of the locomotor effects of its closest structural analogs, primarily Pentedrone and N-Ethylpentedrone (NEP), to infer the potential activity profile of N-Isopropylpentedrone.
Introduction
N-Isopropylpentedrone hydrochloride (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride) is a synthetic stimulant of the cathinone class.[2] Structurally, it is the N-isopropyl analog of pentedrone, distinguished by a β-keto group.[1] Like other synthetic cathinones, its pharmacological effects are presumed to be mediated through interaction with monoamine transporters in the central nervous system.[1][3] As a novel psychoactive substance (NPS), a thorough understanding of its potential for abuse and its stimulant properties is critical for the scientific and drug development communities. This document synthesizes available data on related compounds to project the locomotor stimulant profile of N-Isopropylpentedrone hydrochloride.
Presumed Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action for the locomotor stimulant effects of synthetic cathinones is the inhibition of monoamine transporters.[1] These compounds block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[1][3] Pentedrone, the parent compound of N-Isopropylpentedrone, is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] The elevated levels of dopamine in brain regions associated with motor control and reward, such as the nucleus accumbens and striatum, are directly linked to the observed hyperlocomotion.[5][6]
Comparative Quantitative Data on Locomotor Activity
While direct data for N-Isopropylpentedrone is unavailable, studies on its structural analogs provide a strong basis for predicting its effects. The following table summarizes key quantitative findings from locomotor activity studies in rodents for pentedrone and other relevant synthetic cathinones. Locomotor activity is a primary indicator of a substance's stimulant potential.[1]
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Peak Locomotor Effect | Duration of Action | ED₅₀ (mg/kg) | Reference |
| Pentedrone | Mouse | 2.5 - 25 | 196 ± 11% of vehicle control | 90 - 140 minutes | 4.70 ± 0.10 | [1][7] |
| N-Ethylpentedrone (NEP) | Mouse | 3, 10, 30 | Efficacious at 10 mg/kg | Not Specified | Not Specified | [1][8] |
| Methcathinone | Mouse | 1 - 30 | 267 ± 20% of vehicle control | 100 - 180 minutes | 1.39 ± 0.09 | [7] |
| Pentylone | Mouse | 10 - 100 | 207 ± 16% of vehicle control | 120 - 170 minutes | Not Specified | [7] |
| 4-MEC | Mouse | 30 - 100 | Not specified (dose-dependent stimulation) | ~110 minutes | 21.09 ± 0.09 | [7][9] |
| N-Ethylpentylone | Mouse | 0.25 - 10 | Dose-dependent increases | 3 - 4 hours | 0.73 ± 0.06 | [10] |
Based on this comparative data, N-Isopropylpentedrone hydrochloride is anticipated to produce dose-dependent stimulation of locomotor activity.[1] The substitution of an N-isopropyl group in place of the N-methyl group (in pentedrone) or N-ethyl group (in NEP) may influence its potency, selectivity for dopamine versus norepinephrine transporters, and overall duration of action.[1][6]
Standard Experimental Protocol: Open-Field Locomotor Assay
The data presented for analogous compounds are primarily derived from open-field locomotor activity assays in rodents. A generalized, yet detailed, experimental protocol for such a study is outlined below.[1]
4.1 Animals
-
Species: Male Swiss-Webster or ICR mice are commonly used.[8][11]
-
Housing: Animals are group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Acclimation: Animals are acclimated to the facility for at least one week before testing and handled daily to minimize stress.
4.2 Apparatus
-
Open-Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena is equipped with a grid of infrared photobeams to automatically track horizontal and vertical movements (rearing).
-
Environment: The testing room is maintained under low-light conditions and with a constant background white noise to mask external sounds.
4.3 Procedure
-
Habituation: Prior to drug administration, each mouse is placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment and to establish a baseline activity level.[1] This step is crucial to ensure that the measured activity is drug-induced rather than a response to novelty.
-
Drug Administration: N-Isopropylpentedrone hydrochloride, a comparator compound, or a vehicle control (e.g., sterile 0.9% saline) is administered via intraperitoneal (i.p.) injection.[1] A range of doses is used to establish a dose-response curve.
-
Data Collection: Immediately following the injection, the mouse is returned to the center of the open-field arena. Locomotor activity, typically measured as total distance traveled (cm) or the number of photobeam breaks, is recorded continuously in time bins (e.g., 5-10 minutes) for a total duration of 90-180 minutes.[1][7]
4.4 Data Analysis
-
Quantification: The primary endpoint is the total distance traveled or total beam breaks over the entire session. Time-course data is also analyzed to determine the onset and duration of the drug's effect.
-
Statistical Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with 'Dose' and 'Time' as factors. Post-hoc tests are used to compare individual dose groups to the vehicle control.
-
ED₅₀ Calculation: The effective dose that produces 50% of the maximal locomotor stimulant effect (ED₅₀) is calculated using non-linear regression analysis of the dose-response data.[1][12]
Inferred Profile and Conclusion
Based on the robust locomotor stimulant effects observed with its close structural analogs, it is highly probable that N-Isopropylpentedrone hydrochloride will induce significant, dose-dependent hyperlocomotion in rodents.[1] The potency and duration of this effect will be determined by the N-isopropyl substitution, which may alter its affinity and selectivity for the dopamine and norepinephrine transporters compared to pentedrone and N-ethylpentedrone.[1]
The provided data and protocols establish a clear framework for the future preclinical evaluation of N-Isopropylpentedrone hydrochloride. Definitive characterization of its locomotor stimulant profile, abuse liability, and potential toxicity requires direct in vivo studies following the methodologies outlined. Such research is essential to understand the full pharmacological and toxicological profile of this emerging synthetic cathinone.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Isopropylpentedrone hydrochloride | 18268-14-9 | Benchchem [benchchem.com]
- 3. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]
- 4. Pentedrone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Synthetic Cathinones Contained in “Bath Salts” on Motor Behavior and a Functional Observational Battery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Isopentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone. The protocols outlined below cover Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, information on the stability and mass spectral fragmentation of Isopentedrone is presented to aid in its identification and characterization.
Introduction
Isopentedrone (1-methylamino-1-phenylpentan-2-one) is a structural isomer of pentedrone, a synthetic cathinone with stimulant properties. As a designer drug, the development of robust and validated analytical methods is crucial for its detection in forensic casework, clinical toxicology, and for quality control in research and pharmaceutical settings. This document provides a comprehensive overview of the primary analytical techniques employed for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods described. It is important to note that while these values are representative for synthetic cathinones, method-specific validation for this compound is essential for achieving accurate and defensible results.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 5 ng/mL | 50 - 150 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the identification of synthetic cathinones due to its high resolving power and the characteristic fragmentation patterns generated upon electron ionization.
3.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For seized materials, dissolve a known amount of the homogenized powder in methanol to a final concentration within the calibration range. For biological matrices, a liquid-liquid or solid-phase extraction is required.
3.1.2. Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
3.1.3. Data Analysis
Identification of Isopentedrone is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of Isopentedrone in complex matrices such as biological fluids.
3.2.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: For biological samples (e.g., urine, blood), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge. Dilute the supernatant with the initial mobile phase before injection.
3.2.2. Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for Isopentedrone need to be determined by infusing a standard solution. A possible precursor ion is [M+H]⁺ at m/z 192.2.
3.2.3. Data Analysis
Identification is confirmed by the retention time and the ratio of the quantifier and qualifier ion transitions. Quantification is achieved using a calibration curve generated from the analysis of the working standard solutions.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a robust and cost-effective method for the quantification of Isopentedrone in bulk materials and pharmaceutical preparations.
3.3.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the GC-MS section.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the method.
3.3.2. Instrumental Parameters
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detector Wavelength: Determined by measuring the UV spectrum of an Isopentedrone standard (typically around 254 nm).
3.3.3. Data Analysis
Quantification is based on the peak area of Isopentedrone in the sample chromatogram, which is compared to a calibration curve constructed from the peak areas of the working standard solutions.
Stability and Degradation
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2][3][4][5][6]
4.1. Protocol for Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80 °C for 2 hours.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light for a defined period.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed by a suitable stability-indicating method (e.g., HPLC-UV) to separate the parent drug from any degradation products.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of Isopentedrone by LC-MS/MS.
Proposed Mass Spectral Fragmentation Pathway of Isopentedrone
The mass spectral fragmentation of Isopentedrone under electron ionization is characterized by several key fragmentation pathways that are useful for its identification. The fragmentation is distinct from its isomer, pentedrone.[7]
Caption: Proposed EI fragmentation of Isopentedrone.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. iris.unito.it [iris.unito.it]
- 3. pharmainfo.in [pharmainfo.in]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Isopentedrone Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Isopentedrone hydrochloride, a synthetic cathinone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrumental parameters, and data analysis procedures. Isopentedrone, a positional isomer of pentedrone, has been identified as a by-product in the synthesis of its parent compound.[1][2] Robust and reliable analytical methods are therefore essential for its accurate identification and quantification in forensic and research settings. This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis.
Introduction
Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of pentedrone.[1][2] As a member of the novel psychoactive substances (NPS) class, the development of precise analytical methods for its detection is of significant importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and capability to provide structural information, which is crucial for the unambiguous identification of isomeric compounds.[1] This application note details a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound standards and samples.
Materials:
-
This compound analytical reference standard
-
Methanol (HPLC grade)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Mix thoroughly using a vortex mixer to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for calibration.
-
Sample Preparation: For seized or unknown samples, dissolve a precisely weighed amount of the homogenized material in methanol to a concentration within the calibration range. It is recommended to prepare a 1 mg/mL solution initially and dilute as necessary.[3]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the GC-MS analysis of Isopentedrone. These parameters may be adapted for equivalent instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data Summary
The analysis of this compound under the specified conditions is expected to yield a characteristic retention time and mass spectrum. The following table summarizes the key analytical parameters. Please note that the retention time is an estimate and should be confirmed with an analytical standard on the specific instrument used.
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) |
| Isopentedrone | 1429402-11-8 | C₁₂H₁₇NO | 191.27 | ~ 8.0 - 9.0 |
Method Validation Parameters (for similar synthetic cathinones)
While specific validation data for Isopentedrone is not widely published, the following table provides typical validation parameters for the GC-MS analysis of other synthetic cathinones, which can serve as a reference for laboratory-specific validation.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.29 - 20 ng/mL |
| Linearity (r²) | > 0.995 |
Mass Spectrometry Data
The electron ionization mass spectrum of Isopentedrone is distinct from its isomer, pentedrone, allowing for their differentiation. The fragmentation pattern is key to its positive identification.
Characteristic Fragment Ions of Isopentedrone:
| m/z | Ion |
| 120 | [C₈H₁₀N]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
| 71 | [C₄H₇O]⁺ |
| 42 | [C₂H₄N]⁺ |
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Isopentedrone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopentedrone is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone.[1] As a positional isomer of pentedrone, its quantification is crucial for forensic analysis, clinical toxicology, and pharmaceutical research.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of such compounds. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Isopentedrone hydrochloride in bulk material. While a specific validated HPLC method for this compound was not found in the public domain, this protocol has been developed based on established methods for other synthetic cathinones and amine hydrochloride drugs.[2][3][4]
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. This compound, being a polar compound, will have a greater affinity for the mobile phase and will elute from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This proposed method is based on typical conditions for the analysis of similar small molecule amine hydrochlorides.[3][4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic at 30:70 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
For robust and reliable results, the method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N) of the baseline (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Hypothetical Quantitative Data for Method Validation
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | 0.8% |
| - Intermediate Precision (Inter-day) | 1.2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Retention Time (RT) | ~ 4.5 min |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. unodc.org [unodc.org]
- 3. jpsionline.com [jpsionline.com]
- 4. japsonline.com [japsonline.com]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Isopentedrone Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentedrone, chemically known as 1-(methylamino)-1-phenyl-2-pentanone, is a substituted cathinone.[1] As with many novel psychoactive substances (NPS), the availability of well-characterized reference standards is crucial for forensic analysis, clinical toxicology, and pharmacological research. A reference standard is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis.[2][3][4][5] This document provides detailed protocols for the synthesis, purification, and analytical characterization of Isopentedrone hydrochloride to serve as a reference standard.
Isopentedrone is a structural isomer of pentedrone, where the α-propyl and β-keto groups have switched positions.[1][6] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][6] The physiological and toxicological properties of Isopentedrone have not been extensively characterized, underscoring the need for pure reference material for further investigation.[1][6]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: α-bromination of a suitable ketone precursor followed by nucleophilic substitution with methylamine, and subsequent conversion to the hydrochloride salt.[7]
Synthesis Workflow
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 4. mt.com [mt.com]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Studying Isopentedrone Hydrochloride Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentedrone hydrochloride is a synthetic cathinone, a class of novel psychoactive substances (NPS) that act as central nervous system stimulants. As an isomer of pentedrone, its pharmacological and toxicological properties are of significant interest to the research and drug development community. While specific data on Isopentedrone is limited, this document provides a comprehensive guide to the essential in vitro assays that can be employed to characterize its effects.[1] The protocols described herein are based on established methodologies for analogous synthetic cathinones and are designed to investigate the compound's mechanism of action, neurotoxicity, and metabolic profile.
The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] This interference with neurotransmitter reuptake leads to their psychostimulant effects. Furthermore, understanding the potential for neurotoxicity is critical for assessing the safety profile of Isopentedrone. In vitro cytotoxicity and apoptosis assays are fundamental tools for this evaluation.[3][4] Finally, characterizing the metabolic fate of Isopentedrone using human liver microsomes is crucial for identifying potential metabolites and understanding its pharmacokinetic properties.[5][6]
These application notes provide detailed protocols for key in vitro assays, present comparative data from structurally related cathinones to serve as a benchmark, and include diagrams to illustrate experimental workflows and biological pathways.
Section 1: Mechanism of Action - Monoamine Transporter Inhibition
The interaction of this compound with monoamine transporters can be quantified using two primary in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).
Data Presentation: Monoamine Transporter Inhibition
The following table summarizes the inhibitory potency of pentedrone, a structural isomer of Isopentedrone, and other relevant synthetic cathinones on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This data provides a comparative baseline for interpreting results obtained for Isopentedrone.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT vs. SERT Ratio |
| Pentedrone | 0.062 | 0.043 | 3.3 | 53.2 |
| Pentylone | 0.11 | 0.019 | 0.18 | 1.6 |
| Methylone | 0.51 | 0.26 | 1.6 | 3.1 |
| Mephedrone | 1.1 | 0.44 | 2.7 | 2.5 |
Data compiled from Simmler et al., 2013 & 2014.[7]
Experimental Protocols
This assay determines the binding affinity of this compound to DAT, SERT, and NET by measuring its ability to displace a specific radioligand from the transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell membrane preparations from the above cells
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
This compound
-
Reference compounds (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and scintillation counter
-
96-well microplates
Protocol:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), the radioligand at a concentration near its Kd value, and varying concentrations of this compound or the reference compound.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known inhibitor.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Isopentedrone that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter.[9][10]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) or a fluorescent substrate analog
-
This compound
-
Reference inhibitors
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Culture the transporter-expressing HEK293 cells in 96-well plates until they form a confluent monolayer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled or fluorescent substrate to each well.
-
Incubate for a short period (typically 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled substrates, transfer the lysate to scintillation vials and measure radioactivity.
-
For fluorescent substrates, measure the intracellular fluorescence using a plate reader.
-
Determine the IC50 values by plotting the percent inhibition of uptake against the concentration of this compound.
Section 2: Neurotoxicity Assessment
Evaluating the potential neurotoxicity of this compound is crucial. This can be achieved through a panel of in vitro assays that measure cell viability, cytotoxicity, and apoptosis in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line.[4]
Data Presentation: Cytotoxicity
The following table presents the half-maximal effective concentration (EC50) values for cytotoxicity of pentedrone and related compounds in various in vitro models. This data serves as a reference for assessing the potential toxicity of Isopentedrone.
| Compound | Cell Line | Assay | EC50 (mM) |
| Pentedrone | Rat Hepatocytes | Cytotoxicity | 0.7 |
| Pentedrone | 3D-HLCs | Cytotoxicity | > 1.0 |
| Methylone | Rat Hepatocytes | Cytotoxicity | 1.6 |
Data compiled from Silva et al., 2022 and WHO Critical Review Report on Pentedrone, 2016.[11][12]
Experimental Protocols
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[3]
Materials:
-
SH-SY5Y cells and culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat the cells with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release and determine the EC50 value.
Section 3: Metabolic Profiling
In vitro metabolism studies using human liver microsomes (HLM) are essential for identifying the metabolic pathways of this compound and for determining its metabolic stability.[5][14] Synthetic cathinones typically undergo Phase I metabolism, including N-dealkylation, β-ketone reduction, and hydroxylation.[6][15]
Data Presentation: Metabolic Stability
The following table shows the metabolic stability parameters for N-ethyl pentedrone (NEP), a close analog of Isopentedrone, in human, rat, and mouse liver microsomes. This data provides an indication of the expected metabolic rate.
| Microsome Source | t1/2 (min) | Intrinsic Clearance (Clint, in vitro) (µL/min/mg) |
| Human (HLM) | 770 | 3.6 |
| Rat (RLM) | 12.1 | 229 |
| Mouse (MLM) | 187 | 14.8 |
Data from Rebelo et al., 2024.[16][17]
Experimental Protocol
This protocol is designed to determine the rate of metabolism of this compound and to identify its primary metabolites.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Protocol:
-
Prepare an incubation mixture containing HLM (e.g., 0.5-1.0 mg/mL protein) and this compound (e.g., 1-10 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using an LC-MS/MS system to quantify the remaining parent compound (Isopentedrone) and to identify potential metabolites.
-
For metabolic stability, plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant and the half-life (t1/2).
-
For metabolite identification, analyze the mass spectrometry data for potential mass shifts corresponding to expected metabolic reactions (e.g., +16 for hydroxylation, -14 for N-demethylation, +2 for reduction).
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecddrepository.org [ecddrepository.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 15. In vitro metabolism studies on mephedrone and analysis of forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Protocol for Locomotor Activity Assessment of Isopentedrone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the locomotor stimulant effects of Isopentedrone hydrochloride, a substituted cathinone. The physiological and toxicological properties of Isopentedrone are not yet fully characterized, making standardized behavioral assessment crucial.[1] Isopentedrone is a structural isomer of pentedrone, a known psychoactive stimulant, and is found as a by-product in its synthesis.[1][2] Like other synthetic cathinones, its mechanism of action is presumed to involve the modulation of monoamine transporters, such as those for dopamine (DAT) and norepinephrine (NAT), leading to increased extracellular neurotransmitter levels and subsequent psychostimulant effects.[3][4][5] The open field test is a standard assay for evaluating general locomotor activity and anxiety-like behavior in rodents and is the recommended method for characterizing the behavioral profile of this novel compound.[6][7][8] This protocol details the necessary materials, experimental procedures, and data analysis techniques for a robust and reproducible assessment.
Introduction
Isopentedrone is a substituted cathinone, structurally related to pentedrone.[1] Synthetic cathinones are a class of novel psychoactive substances known for their stimulant properties, which are primarily mediated by their action as monoamine transporter inhibitors.[4][9][10] These compounds typically increase extracellular concentrations of dopamine and norepinephrine, which can lead to significant increases in locomotor activity.[3] Many synthetic cathinones, such as pentedrone, methcathinone, and pentylone, have been shown to produce dose-dependent increases in locomotor activity in mice, often exhibiting an inverted U-shaped dose-response curve where very high doses may produce stereotyped behaviors or adverse effects that reduce locomotion.[9][11][12]
The assessment of locomotor activity is a critical first step in the preclinical evaluation of a novel compound's psychoactive potential and abuse liability. The open field test provides quantitative data on horizontal movement (ambulation), vertical movement (rearing), and patterns of exploration.[6][7] This protocol outlines a standardized procedure for conducting an open field test in mice to characterize the dose-dependent effects of this compound on locomotor activity.
Presumed Mechanism of Action
Synthetic cathinones exert their stimulant effects by targeting monoamine transporters. They can act as reuptake inhibitors (blockers) and/or substrate-releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The primary stimulant and abuse-related effects are strongly linked to increased dopaminergic and noradrenergic signaling in brain reward circuits.[3] Isopentedrone, as a cathinone derivative, is hypothesized to follow this mechanism.
Presumed mechanism: Isopentedrone blocks dopamine transporters (DAT).
Materials and Methods
Subjects
-
Species: Male Swiss-Webster mice are commonly used for locomotor activity studies.[10]
-
Age/Weight: 6-8 weeks old, weighing 25-35g.
-
Housing: Group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 1°C) on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for 30-60 minutes before any experiment begins.[7][13]
Apparatus
-
Open Field Arena: A square chamber (e.g., 40 x 40 x 30 cm) made of a non-porous, neutral-colored material (e.g., white or gray PVC).[13] The arena should be equipped with a grid of infrared photobeams to automatically track horizontal (ambulation) and vertical (rearing) movements.[10]
-
Software: Automated tracking software (e.g., Any-maze, EthoVision, Noldus) to record and analyze beam breaks, distance traveled, time spent in different zones, etc.
Reagents and Drug Preparation
-
This compound: Procured from a certified chemical supplier.
-
Vehicle: Sterile 0.9% saline solution.
-
Drug Solutions: Prepare fresh on the day of the experiment. Dissolve Isopentedrone HCl in the vehicle to achieve the desired concentrations for injection. Doses should be calculated based on the salt form. A typical dose range for novel synthetic cathinones in mice is between 1 and 50 mg/kg, administered intraperitoneally (i.p.).[14]
Experimental Protocol
This protocol is designed to assess the dose-response effects of Isopentedrone HCl on locomotor activity.
A typical experimental workflow for locomotor activity assessment.
Habituation (Day 1)
-
Transport mice to the testing room and allow them to acclimate for at least 60 minutes.[13]
-
Administer an i.p. injection of the vehicle (saline) to each mouse to habituate them to the injection procedure.
-
Immediately place each mouse into the center of an open field arena.
-
Allow the mouse to explore for 30 minutes to reduce novelty-induced hyperactivity on the test day.[10]
-
Return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol and then water between subjects to remove olfactory cues.
Testing (Day 2)
-
Acclimate mice to the testing room for at least 60 minutes.
-
Divide mice into treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg Isopentedrone HCl). A group size of n=8 is recommended.
-
Administer the assigned treatment (vehicle or Isopentedrone HCl) via i.p. injection.
-
Immediately place the mouse in the center of the open field arena and start the recording software.[10]
-
Record activity for a total duration of 60 to 120 minutes. The duration should be sufficient to capture the onset, peak, and decline of the drug's effect.[10]
-
After the session, return the mouse to its home cage and clean the apparatus thoroughly.
Data Presentation and Analysis
Data should be collected in time bins (e.g., 5 or 10-minute intervals) to analyze the time course of the drug's effects.[15] The primary endpoints are total distance traveled (cm), and total rearing counts.
Data Analysis
-
Time Course Analysis: Use a two-way repeated-measures ANOVA (Treatment x Time) to analyze the effect of Isopentedrone HCl over the entire session.
-
Dose-Response Analysis: Analyze the total activity during the period of peak effect (e.g., the first 30-60 minutes) using a one-way ANOVA, followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.[15]
-
The criterion for statistical significance is typically set at p < 0.05.
Example Data Tables
Table 1: Time Course of Locomotor Activity (Total Distance Traveled in cm) Data presented as Mean ± SEM. n=8 per group.
| Time Bin (min) | Vehicle | 1 mg/kg | 3 mg/kg | 10 mg/kg | 30 mg/kg |
| 0-10 | 1500 ± 120 | 1850 ± 150 | 2500 ± 210 | 4500 ± 350 | 3800 ± 300 |
| 10-20 | 1200 ± 100 | 1600 ± 130 | 2200 ± 190 | 4800 ± 400 | 4100 ± 340 |
| 20-30 | 1000 ± 90 | 1300 ± 110 | 1900 ± 160 | 4600 ± 380 | 3900 ± 320 |
| 30-40 | 800 ± 70 | 1000 ± 90 | 1500 ± 130 | 3500 ± 290 | 2800 ± 240 |
| 40-50 | 600 ± 50 | 800 ± 70 | 1100 ± 100 | 2500 ± 210 | 2000 ± 180 |
| 50-60 | 500 ± 40 | 650 ± 60 | 800 ± 70 | 1800 ± 150 | 1500 ± 130 |
| *p < 0.05 compared to Vehicle group. |
Table 2: Dose-Response Effect on Locomotor Parameters (0-60 min Total) Data presented as Mean ± SEM. n=8 per group.
| Treatment Group | Total Distance (cm) | Rearing Count |
| Vehicle | 5600 ± 470 | 85 ± 10 |
| 1 mg/kg | 7150 ± 610 | 105 ± 12 |
| 3 mg/kg | 10000 ± 850 | 150 ± 18 |
| 10 mg/kg | 21700 ± 1800 | 250 ± 25 |
| 30 mg/kg | 18100 ± 1550 | 180 ± 20 |
| *p < 0.05 compared to Vehicle group. |
These tables illustrate a typical dose-dependent increase in locomotor activity, with a potential downturn at the highest dose (30 mg/kg), suggesting an inverted-U dose-response curve characteristic of many psychostimulants.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-Isopropylpentedrone hydrochloride | 18268-14-9 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. va.gov [va.gov]
- 14. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Isopentedrone Hydrochloride in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentedrone, a structural isomer of pentedrone, is a synthetic cathinone that has emerged as a designer drug. The analysis of isopentedrone hydrochloride in biological matrices is crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation of this compound in common biological matrices, including blood, urine, and plasma. The methodologies described are based on established techniques for the analysis of synthetic cathinones, particularly its structural isomer, pentedrone, due to the limited availability of specific validated methods for isopentedrone.
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for the analysis of pentedrone, a structural isomer of isopentedrone. This data can serve as a valuable reference for the expected performance of similar methods applied to isopentedrone analysis.
Table 1: Solid-Phase Extraction (SPE) Performance for Pentedrone in Biological Matrices
| Parameter | Blood | Urine | Reference |
| Extraction Efficiency (%) | 81 - 93 | 84 - 104 | [1] |
| Matrix Effect (%) | Within acceptable thresholds | Within acceptable thresholds | [1] |
| Limit of Quantification (LOQ) (ng/mL) | 0.25 - 5 | 0.25 - 5 | [1] |
Table 2: Mixed-Mode Solid-Phase Extraction (MMSPE) Performance for Amphetamine-Related Drugs (including Pentedrone analogs) in Blood
| Parameter | Value | Reference |
| Extraction Recovery (%) | 63 - 90 | [2] |
| Matrix Effect (%) | 9 - 21 (Suppression) | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 20 | [2] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is adapted from a validated method for the analysis of 22 synthetic cathinones, including pentedrone, in blood and urine.
Materials:
-
SPE Cartridges (e.g., Mixed-mode cation exchange)
-
Methanol (MeOH)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Isopentedrone-d3)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of whole blood or urine in a centrifuge tube, add the internal standard.
-
Vortex mix for 30 seconds.
-
For Blood: Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
For Urine: No protein precipitation is typically required.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant (from blood) or urine onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M HCl.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge again under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Blood and Urine
This is a general protocol for the extraction of basic drugs like synthetic cathinones from biological fluids.
Materials:
-
Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile, or methyl tert-butyl ether)
-
Aqueous buffer (e.g., pH 9-10, such as carbonate buffer)
-
Internal Standard (IS) solution (e.g., Isopentedrone-d3)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of blood or urine in a glass tube, add the internal standard.
-
Add 1 mL of aqueous buffer (pH 9-10) and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 3: Protein Precipitation for Blood/Plasma
This is a rapid and simple method for the removal of proteins from blood or plasma samples.
Materials:
-
Precipitating solvent (e.g., cold acetonitrile or methanol)
-
Internal Standard (IS) solution (e.g., Isopentedrone-d3)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 200 µL of blood or plasma in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (or methanol) to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for direct injection into the LC-MS system or for further evaporation and reconstitution if concentration is needed.
-
Visualizations
The following diagrams illustrate the workflows of the described sample preparation protocols.
References
Use of Isopentedrone hydrochloride in forensic and research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentedrone hydrochloride is a synthetic cathinone and a positional isomer of the more well-known psychoactive substance, pentedrone.[1][2] Its chemical name is 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride.[1] Isopentedrone has been identified as a by-product in the illicit synthesis of pentedrone and has been detected in seized designer drug powders.[1][2][3] Due to its emergence on the new psychoactive substances (NPS) market, robust analytical methods for its identification and characterization are crucial for forensic and research applications.
Unlike its isomer, the physiological and toxicological effects of Isopentedrone have not been extensively characterized, making it a compound of interest for toxicological research.[1][2] These application notes provide an overview of the current knowledge and methodologies for the forensic analysis and research of this compound.
Forensic Applications
The primary forensic application of this compound is its accurate identification in seized materials and biological specimens. The analytical approach typically involves a combination of presumptive and confirmatory testing.
Presumptive Testing: Colorimetric Tests
Presumptive tests can indicate the presence of a cathinone derivative but are not specific for Isopentedrone.[4][5] A positive result should always be confirmed with more specific analytical techniques.
Protocol: Zimmermann Test for Synthetic Cathinones
-
Place a small amount of the suspected powder on a spotting tile.[4]
-
Add 2 drops of 1% w/v 1,3-dinitrobenzene in methanol.
-
Add 2 drops of 15% w/v potassium hydroxide in water.[4]
-
Observe for a color change. A purple or violet color may indicate the presence of a cathinone.
Confirmatory Analysis
Confirmatory analysis provides the chemical structure of the analyte and is essential for unambiguous identification.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[6][7]
Experimental Workflow for Forensic Identification
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isopentedrone (hydrochloride) - Adaptive Immunity - CAT N°: 11563 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. unodc.org [unodc.org]
- 5. unodc.org [unodc.org]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Isopentedrone and Related Cathinone Derivatives
Introduction
Isopentedrone is a synthetic cathinone, a class of psychoactive substances that are structurally related to the naturally occurring cathinone from the Catha edulis plant. Like many cathinone derivatives, Isopentedrone possesses a chiral center, meaning it exists as two enantiomers (R- and S-isomers). These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial for researchers, scientists, and drug development professionals.[1][2][3] This application note provides detailed protocols for the chiral separation of Isopentedrone and related cathinone derivatives using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The enantiomers of cathinone derivatives have been shown to have different potencies and effects on the central nervous system.[1] Therefore, the ability to separate and quantify these enantiomers is essential for understanding their structure-activity relationships, metabolism, and potential for abuse. The methods described herein are based on established techniques for the successful enantioseparation of a wide range of synthetic cathinones.[2][3][4][5][6]
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a robust and widely used technique for the enantiomeric resolution of cathinone derivatives.[2][3][6] Polysaccharide-based CSPs, in particular, have demonstrated excellent enantioselectivity for this class of compounds.[2][4][5]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. An example is a CHIRALPAK® AS-H column.[6]
2. Mobile Phase and Elution:
-
Mobile Phase: A mixture of n-hexane, ethanol (EtOH), and triethylamine (TEA) is commonly used for normal-phase separation. A typical starting composition is n-hexane/EtOH/TEA (97:3:0.1, v/v/v).[2] The ratio of n-hexane to the alcohol modifier can be adjusted to optimize separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally effective.[2]
-
Elution Mode: Isocratic elution is typically sufficient for the separation of enantiomers.
3. Sample Preparation:
-
Solvent: Dissolve the Isopentedrone sample in the mobile phase or a compatible solvent like ethanol.
-
Concentration: A typical sample concentration is 0.1 to 1.0 mg/mL.
-
Injection Volume: 5-20 µL.
4. Detection:
-
Wavelength: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm for cathinone derivatives.[2]
5. Data Analysis:
-
The retention times of the two enantiomers are used to determine the enantiomeric ratio.
-
The resolution (Rs) between the enantiomeric peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is considered baseline separation.
Data Presentation: HPLC Separation of Cathinone Derivatives
The following table summarizes typical results for the chiral separation of cathinone derivatives using a polysaccharide-based CSP. While specific data for Isopentedrone is not detailed in the initial search, the data for its structural isomer, Pentedrone, and other related cathinones are presented as a reference.[2][6]
| Cathinone Derivative | Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Pentedrone | Chiralpak® AS-H | n-hexane/Isopropanol/TEA (97:3:0.1) | 1.0 | 1.9 | [6] |
| Buphedrone | Chiralpak® AS-H | n-hexane/Ethanol/TEA (90:10:0.1) | 1.0 | 2.5 | [2] |
| Methylone | Chiralpak® AS-H | n-hexane/Ethanol/TEA (90:10:0.1) | 1.0 | 3.1 | [2] |
| 4-MEC | Chiralpak® AS-H | n-hexane/Ethanol/TEA (90:10:0.1) | 1.0 | 1.8 | [2] |
Method 2: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful alternative for the chiral separation of cathinone derivatives, offering high efficiency and low sample consumption.[1][7][8][9] The principle of separation in chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities.[1] Cyclodextrin (CD) derivatives are the most commonly used chiral selectors for this purpose.[1][8][9]
Experimental Protocol: CE
1. Instrumentation:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary with an internal diameter of 50-75 µm and a total length of 40-60 cm.
2. Background Electrolyte (BGE) and Chiral Selector:
-
BGE: A low pH buffer, such as 10 mM sodium phosphate at pH 2.5, is often effective.[1]
-
Chiral Selector: A variety of β-cyclodextrin derivatives can be used. Carboxymethyl-β-cyclodextrin and sulfated-β-cyclodextrin have shown good results for a broad range of cathinones.[1][8][9] A typical concentration of the chiral selector is 10 mM.[1]
3. Electrophoretic Conditions:
-
Voltage: 20-30 kV. The polarity will depend on the charge of the analyte and the chiral selector.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
4. Sample Preparation:
-
Solvent: Dissolve the Isopentedrone sample in water or the BGE without the chiral selector.
-
Concentration: A typical sample concentration is 0.1 to 1.0 mg/mL.
5. Detection:
-
Wavelength: UV detection at a wavelength of approximately 200-210 nm is often used in CE.
6. Data Analysis:
-
The migration times of the two enantiomers are used to determine the enantiomeric ratio.
-
The resolution (Rs) between the enantiomeric peaks is calculated to evaluate the separation efficiency.
Data Presentation: CE Separation of Cathinone Derivatives
The following table presents representative data for the chiral separation of cathinone derivatives using various β-cyclodextrin derivatives as chiral selectors in CE.[1]
| Cathinone Derivative | Chiral Selector (10 mM) | Background Electrolyte | Voltage (kV) | Resolution (Rs) | Reference |
| Pentedrone | Acetyl-β-CD | 10 mM Sodium Phosphate, pH 2.5 | 29 | >1.5 | [1] |
| Pentedrone | Carboxymethyl-β-CD | 10 mM Sodium Phosphate, pH 2.5 | 22 | >1.5 | [1] |
| Buphedrone | Acetyl-β-CD | 10 mM Sodium Phosphate, pH 2.5 | 29 | 2.1 | [1] |
| 4-Methylethcathinone | Carboxymethyl-β-CD | 10 mM Sodium Phosphate, pH 2.5 | 22 | 1.8 | [1] |
Visualization of Experimental Workflows
HPLC Experimental Workflow
Caption: HPLC workflow for chiral separation of Isopentedrone.
CE Experimental Workflow
References
- 1. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Isopentedrone Hydrochloride from Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of Isopentedrone hydrochloride from human urine samples. Isopentedrone is a synthetic cathinone and a positional isomer of pentedrone.[1] The protocol described herein is based on established methods for the extraction of synthetic cathinones from biological matrices, offering a reliable procedure for sample clean-up and concentration prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This method is intended for forensic and research use.[1]
Introduction
Synthetic cathinones represent a large and dynamic class of new psychoactive substances (NPS).[4] The detection and quantification of these compounds in biological samples are crucial for clinical and forensic toxicology.[4] Isopentedrone, a substituted cathinone, has been identified in seized designer drug powders.[1] Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like urine.[5] This application note details a robust SPE protocol using a mixed-mode cation exchange sorbent for the efficient extraction of this compound. The subsequent analysis can be performed using sensitive analytical instrumentation like LC-MS/MS for accurate quantification.[2][4]
Experimental Protocol
This protocol is adapted from validated methods for the extraction of other synthetic cathinones from urine.[2][3]
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., Isopentedrone-d3)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Phosphate buffer (pH 6)
-
Ultrapure water
-
Human urine (blank)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or SOLA SCX)[2][3]
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
Sample Preparation:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any endogenous materials.
-
To 1 mL of the supernatant, add 25 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6) and vortex mix.[2]
Solid-Phase Extraction (SPE) Procedure:
The following steps outline the SPE procedure using a mixed-mode cation exchange cartridge.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6).
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[2]
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis and vortex.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the expected quantitative data based on the analysis of similar synthetic cathinones using SPE and LC-MS/MS. These values should be determined and validated specifically for Isopentedrone.
Table 1: Method Validation Parameters
| Parameter | Expected Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [3] |
| Limit of Detection (LOD) | 0.05 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [3] |
| Recovery | > 85% | [3] |
| Matrix Effect | < 15% | [3] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 15% | [7] |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.590 |
| 10.0 | 1.180 |
| 25.0 | 2.950 |
| 50.0 | 5.850 |
| 100.0 | 11.750 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from urine samples.
Caption: Solid-phase extraction workflow for this compound.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from urine samples. The use of a mixed-mode cation exchange SPE sorbent allows for effective removal of matrix interferences and high recovery of the target analyte. The described method, when coupled with a sensitive analytical technique like LC-MS/MS, is suitable for the routine analysis of Isopentedrone in forensic and clinical settings. It is essential to perform a full method validation for Isopentedrone using this protocol to ensure its accuracy and reliability for the intended application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isopentedrone hydrochloride stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Isopentedrone hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For short-term use, refrigeration is recommended before opening the container. While the product is considered chemically stable at room temperature, prolonged exposure to ambient conditions should be avoided to minimize potential degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of synthetic cathinones, the primary factors that can contribute to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate degradation.[2][3]
-
pH: Exposure to acidic or basic conditions can lead to hydrolysis.[4][5]
-
Oxidation: The presence of oxidizing agents can cause chemical modification.[5]
-
Light: Photodegradation can occur upon exposure to UV or visible light.[5]
-
Humidity: Moisture can facilitate hydrolytic degradation.
Q3: Are there any known degradation products of this compound?
Currently, there is a lack of specific studies identifying the degradation products of this compound. However, as a substituted cathinone, it may undergo degradation pathways similar to other compounds in its class, such as mephedrone and pentedrone.[6][7] Potential degradation could involve modifications to the keto group, the amine, or the alkyl chain.
Q4: Can I dissolve this compound in aqueous solutions for my experiments?
Yes, this compound has solubility in PBS (pH 7.2) at approximately 10 mg/mL.[1] However, the stability of cathinones in aqueous solutions, especially at neutral or alkaline pH, can be limited.[6][7] It is advisable to prepare aqueous solutions fresh and use them promptly. For longer-term storage of solutions, consider using anhydrous organic solvents like ethanol (20 mg/ml), DMSO (15 mg/ml), or DMF (15 mg/ml) and storing them at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed, light-protected container.2. Prepare Fresh Solutions: Avoid using old stock solutions, especially aqueous ones. Prepare solutions fresh for each experiment.3. Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants.4. Perform a Purity Check: If possible, analyze the purity of your compound using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review Sample Preparation: Evaluate your sample preparation workflow for potential stressors (e.g., exposure to high temperature, incompatible pH, prolonged light exposure).2. Conduct a Forced Degradation Study: Systematically expose your sample to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation peaks.3. Characterize Degradants: If significant degradation is observed, use techniques like LC-MS/MS to characterize the unknown peaks.[8][9] |
| Precipitate forms in the stock solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent Compatibility and Concentration: Ensure the concentration does not exceed the solubility limit in the chosen solvent.2. Store at Appropriate Temperature: For organic stock solutions, storage at -20°C is generally recommended. Avoid repeated freeze-thaw cycles.3. Filter the Solution: If a precipitate is observed, you may need to filter the solution before use, but this could result in a lower, unknown concentration of the active compound. It is best to prepare a fresh solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][10]
Objective: To identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and 60°C.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and the stock solution in an oven at 60°C.
-
Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber.
-
-
Time Points: Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours.
-
Sample Preparation for Analysis: Before injection into the HPLC or LC-MS, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent drug from any degradation products.[9][11]
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | Isopentedrone HCl Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (RT) | 24 | |||
| 1 M HCl (60°C) | 8 | |||
| 0.1 M NaOH (RT) | 24 | |||
| 1 M NaOH (60°C) | 8 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Thermal (60°C) | 48 | |||
| Photolytic | 48 |
Visualizations
Signaling Pathway Diagram
As the specific signaling pathways for this compound are not well-characterized, a generalized diagram illustrating the potential interaction of a synthetic cathinone with monoamine transporters is provided below. This is a hypothetical representation based on the known pharmacology of similar compounds.
Caption: Hypothetical interaction of Isopentedrone HCl with monoamine transporters.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for Isopentedrone HCl stability assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 3. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. biotech-asia.org [biotech-asia.org]
- 11. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Analysis of Isopentedrone Hydrochloride by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Isopentedrone hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended GC-MS parameters for this compound analysis?
A1: A common set of starting parameters for the GC-MS analysis of this compound is detailed in the table below. Note that these may require optimization based on your specific instrument and column.[1]
Q2: I am not seeing a peak at the expected retention time for Isopentedrone. What should I do?
A2: Several factors could lead to a missing or shifted peak. First, verify your sample preparation to ensure the analyte was correctly dissolved and injected. Check for any leaks in the GC system, from the injector to the detector.[2][3] Ensure that the carrier gas flow rate is accurate and stable.[2] Finally, confirm that the oven temperature program and other GC-MS parameters are set correctly as per the recommended method.[1] If the issue persists, consider conditioning the GC column.[2]
Q3: My peaks are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors. Column overload is a common cause, so try injecting a more dilute sample.[2] Active sites in the injector liner or on the column itself can also lead to tailing.[3][4] Consider replacing the injector liner and trimming a small portion (0.5–1 m) from the front of the GC column.[2][4] Ensure the injector temperature is appropriate for the analyte to ensure proper vaporization.[2]
Q4: I am observing unexpected peaks in my chromatogram. What could be the source of this contamination?
A4: Ghost peaks or unexpected peaks can arise from several sources. Contamination in the injector, such as a dirty liner or septum, is a frequent cause.[4] Impurities in the carrier gas can also introduce extraneous peaks.[3] Ensure high-purity gases are used and that gas traps are functioning correctly.[2] It is also possible that the Isopentedrone sample itself contains impurities or by-products from its synthesis.[5][6][7]
Q5: Is derivatization necessary for the analysis of Isopentedrone?
A5: While direct analysis of Isopentedrone is possible, derivatization can sometimes improve chromatographic behavior and mass spectral fragmentation.[8] For synthetic cathinones, acylation agents like pentafluoropropionic anhydride (PFPA) have been shown to be effective.[9][10][11] Derivatization can be particularly useful for improving thermal stability and producing more characteristic mass spectra, especially when dealing with complex matrices.[8]
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis [1]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Scan Mode | Full Scan |
Table 2: Analyte Information for Isopentedrone
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) |
| Isopentedrone | 1429402-11-8 | C₁₂H₁₇NO | 191.27 | ~ 8.5 - 9.5[1] |
| Isopentedrone HCl | 1429402-13-0 | C₁₂H₁₇NO • HCl | 227.7 | ~ 8.5 - 9.5[1][6] |
Experimental Protocols
1. Standard Solution Preparation [1]
-
Materials:
-
This compound analytical reference standard
-
Methanol (HPLC grade)
-
Vortex mixer
-
Autosampler vials with inserts
-
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to the desired concentrations for calibration.
-
Vortex each solution to ensure homogeneity.
-
Transfer the solutions to autosampler vials for GC-MS analysis.
-
2. GC-MS Analysis [1]
-
Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 1 .
-
Allow the system to stabilize before starting the analysis sequence.
-
-
Injection:
-
Inject 1 µL of the prepared standard or sample solution into the GC.
-
-
Data Acquisition:
-
Acquire data in full scan mode over the mass range of 40-400 amu.
-
3. Data Analysis
-
Identification:
-
Identify the Isopentedrone peak based on its expected retention time (~8.5 - 9.5 minutes).[1]
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragment ions for Isopentedrone should be observed.
-
-
Quantification:
-
If quantitative analysis is required, generate a calibration curve using the prepared working solutions.
-
Determine the concentration of Isopentedrone in unknown samples by interpolating their peak areas against the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isopentedrone Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of Isopentedrone hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve chromatographic peak resolution and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for improving the peak shape and resolution of this compound?
A1: The most critical parameter is the mobile phase pH . Isopentedrone is a basic compound, and controlling its ionization state is crucial for achieving good chromatography.[1][2] Operating at a low pH (e.g., pH 2.5-4.0) using a suitable buffer will suppress the ionization of both the Isopentedrone molecule and the acidic silanol groups on the column's stationary phase.[3][4] This suppression minimizes peak tailing and provides more consistent retention, which is fundamental to improving resolution.
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A reversed-phase C18 or C8 column is the standard choice for analyzing basic compounds like Isopentedrone.[5] To further prevent undesirable interactions that cause peak tailing, it is highly recommended to use a column with high carbon load and thorough end-capping.[5] These features ensure that the silica surface is effectively shielded.
Q3: My peaks are co-eluting (overlapping). What is the most effective way to separate them?
A3: To resolve co-eluting peaks, you need to change the selectivity (α) of your chromatographic system.[6][7] The most powerful ways to alter selectivity are:
-
Adjusting Mobile Phase pH: Small changes in pH can significantly alter the retention of ionizable compounds, thus changing peak spacing.[2][8]
-
Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can dramatically change selectivity due to different solvent-analyte interactions.[1][6]
-
Changing the Stationary Phase: If mobile phase adjustments are insufficient, changing to a different column chemistry (e.g., from a C18 to a Phenyl column) can provide the necessary change in selectivity.[9]
Q4: Why am I seeing peak tailing for this compound?
A4: Peak tailing for basic compounds is commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the surface of the silica-based column packing.[3] This can be mitigated by:
-
Lowering the mobile phase pH to protonate the silanol groups, neutralizing their charge.[3]
-
Using a well end-capped column where most silanol groups are chemically bonded and inactive.[5]
-
Adding a competing base , such as triethylamine (TEA), to the mobile phase in low concentrations. The competing base will interact with the active silanol sites, preventing the analyte from doing so.[10][11]
Troubleshooting Guide: Improving Peak Resolution
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem: Poor Resolution (Rs < 1.5)
Poor resolution can manifest as broad peaks, tailing peaks, or overlapping peaks. The resolution is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[9] A systematic approach, changing one parameter at a time, is key to effective troubleshooting.[12]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor peak resolution.
Caption: A logical workflow for diagnosing and fixing poor HPLC peak resolution.
Data Presentation: Impact of HPLC Parameters on Resolution
The following tables summarize the expected impact of changing key HPLC parameters on retention time, peak shape, and resolution for a basic compound like this compound.
Table 1: Effect of Mobile Phase pH
| Parameter | Condition A (pH 7.0, No Buffer) | Condition B (pH 3.0, Phosphate Buffer) | Expected Outcome on Resolution |
| Analyte State | Partially Ionized | Fully Protonated (Non-ionized relative to RP phase) | Condition B prevents mixed ionization states.[2] |
| Peak Shape | Tailing (Tf > 1.5) | Symmetrical (Tf ≈ 1.0 - 1.2) | Symmetrical peaks are narrower and easier to resolve. |
| Retention Time | Shorter, less stable | Longer, more stable | Increased retention provides more time for separation. |
| Resolution (Rs) | Poor | Significantly Improved | Stable pH and good peak shape are critical for resolution.[4] |
Table 2: Effect of Organic Modifier & Flow Rate
| Parameter | Condition C (50% ACN, 1.0 mL/min) | Condition D (45% ACN, 1.0 mL/min) | Condition E (50% ACN, 0.8 mL/min) | Expected Outcome on Resolution |
| Retention Factor (k) | Baseline | Increased | Baseline | Lowering organic % increases retention.[7] |
| Column Efficiency (N) | Baseline | Similar to C | Increased | Lower flow rates improve efficiency.[12] |
| Analysis Time | Baseline | Increased | Increased | Both changes increase run time. |
| Resolution (Rs) | Baseline | Improved | Improved | Both strategies can improve resolution, often used in combination.[7][12] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH for the analysis of Isopentedrone HCl.
Objective: To improve peak shape and resolution by finding a mobile phase pH that ensures consistent ionization of the analyte and minimizes silanol interactions.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Isopentedrone HCl standard solution (e.g., 10 µg/mL in mobile phase)
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers: Phosphoric acid, potassium phosphate
Procedure:
-
Prepare Buffered Aqueous Phases:
-
Aqueous Phase 1 (pH 2.5): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 2.5 using phosphoric acid.
-
Aqueous Phase 2 (pH 4.0): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 4.0 using phosphoric acid.
-
Aqueous Phase 3 (pH 7.0): Prepare a 20mM potassium phosphate solution in water and adjust the pH to 7.0.
-
-
Filter all aqueous phases through a 0.45 µm filter before use.[13]
-
Prepare Mobile Phases: For each aqueous phase, prepare a mobile phase consisting of a fixed ratio of aqueous buffer to acetonitrile (e.g., 60:40 v/v).
-
System Equilibration:
-
Install the C18 column and set the column oven temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min) and detector wavelength.
-
Equilibrate the system with the first mobile phase (pH 2.5) for at least 20 column volumes or until a stable baseline is achieved.[14]
-
-
Analysis:
-
Inject the Isopentedrone HCl standard solution.
-
Record the chromatogram, noting the retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.
-
-
Repeat for Other pH Values:
-
Thoroughly flush the system with the next mobile phase (pH 4.0).
-
Equilibrate the column as in step 4 and repeat the analysis.
-
Repeat the entire process for the pH 7.0 mobile phase.
-
-
Data Evaluation: Compare the chromatograms from the three pH values. Select the pH that provides the best combination of peak symmetry, retention, and resolution. Typically, a lower pH (2.5-4.0) will yield superior results for basic compounds.[3]
Visualization of Key Relationships
The interplay between adjustable HPLC parameters and the fundamental factors of resolution can be visualized as follows.
Caption: Relationship between HPLC parameters and the factors governing peak resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. jpsionline.com [jpsionline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Matrix effects in LC-MS/MS analysis of Isopentedrone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Isopentedrone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Isopentedrone and why is its analysis challenging?
Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone, a class of psychoactive stimulants.[1] It is an isomer of the more well-known designer drug Pentedrone.[1] Analysis, particularly in biological matrices like plasma, serum, or urine, is challenging due to its low concentration and the presence of endogenous matrix components that can interfere with the LC-MS/MS signal.[2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and inaccurate quantification. This is the most common matrix effect.[3][4]
-
Ion Enhancement: An increase in the analyte signal, which also results in inaccurate quantification.
For Isopentedrone analysis in biological fluids, major sources of matrix effects include phospholipids, salts, and endogenous metabolites, which can compromise the accuracy, precision, and sensitivity of the assay.[3][4]
Q3: How can I quantitatively assess if my Isopentedrone assay is affected by matrix effects?
The most common method is the post-extraction spike protocol .[4][5][6] This involves comparing the peak area of Isopentedrone in a sample prepared by spiking the analyte into a blank, extracted matrix to the peak area of the analyte in a clean solvent. The matrix effect (ME) can be calculated as a percentage.[6]
Matrix Effect (ME) % = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100 [6]
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Ideally, the matrix factor should be between 0.75 and 1.25 for a robust method.[4]
Q4: What is the most effective way to minimize matrix effects?
A multi-faceted approach is most effective, combining:
-
Efficient Sample Preparation: To remove interfering components before analysis.[6]
-
Optimized Chromatographic Separation: To resolve Isopentedrone from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.[7]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for Isopentedrone?
As of late 2025, a commercially available deuterated internal standard specifically for Isopentedrone is not readily found. In this case, it is recommended to use a SIL-IS of a closely related compound, such as Pentedrone-d3, Mephedrone-d3, or MDPV-d8.[8] It is critical to validate the chosen internal standard to ensure it co-elutes and experiences similar matrix effects as Isopentedrone to effectively compensate for signal variations.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Suggested Solution |
| Low Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of Isopentedrone. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple "dilute and shoot" or protein precipitation.[6] 2. Improve Chromatography: Modify the LC gradient to better separate the Isopentedrone peak from the suppression zone. 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[6] |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: Inconsistent levels of interfering components across different samples or sample lots. | 1. Use a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression/enhancement, correcting for variability.[7] 2. Improve Sample Cleanup: A more robust and consistent sample preparation method like SPE will minimize variability between samples. |
| Inaccurate Quantification | Ion Suppression or Enhancement: The signal response of Isopentedrone is being artificially decreased or increased by the matrix. | 1. Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method described in the FAQs. 2. Implement a SIL-IS: This is the most reliable way to correct for signal variability and ensure accurate quantification.[7] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effect, though this does not account for inter-sample variability. |
| Sudden Drop in Signal During an Analytical Run | Instrument Contamination: Buildup of non-volatile matrix components (especially phospholipids) in the ESI source or ion optics. | 1. Clean the ESI Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone). 2. Use a Divert Valve: Program the system to divert the flow to waste at the beginning of the chromatographic run when highly polar, unretained matrix components (like salts) elute. |
Experimental Protocols & Method Parameters
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., human plasma) using your finalized sample preparation method (e.g., SPE or LLE). Pool the final extracts.
-
Prepare Spiked Matrix Sample (Set A): Spike the pooled blank matrix extract with this compound standard solution to a known concentration (e.g., a low and a high QC level).
-
Prepare Neat Solution Sample (Set B): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Effect (ME) % using the formula provided in FAQ Q3. The coefficient of variation (%CV) of the ME across different matrix lots should be <15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cation-exchange SPE, suitable for basic compounds like Isopentedrone. Optimization is required.
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Add the internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of the buffer used in pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the Isopentedrone and internal standard from the cartridge using 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Representative LC-MS/MS Parameters
The following are suggested starting parameters for method development. Isopentedrone is an isomer of Pentedrone and will have the same precursor mass.[10]
| Parameter | Suggested Value |
| LC Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5-10% B, increase to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 192.1 (based on Pentedrone isomer)[10] |
| Product Ions (MRM) | To be optimized. Likely fragments would involve the loss of the propyl group or cleavage near the carbonyl group. Suggested starting points: 192.1 > 160.0, 192.1 > 119.0, 192.1 > 91.0 |
| Collision Energy (CE) | To be optimized for each transition. |
Quantitative Data on Matrix Effects for Synthetic Cathinones
While specific data for Isopentedrone is limited in the literature, the following table summarizes matrix effects observed for other synthetic cathinones in urine and plasma. This data illustrates the variability of matrix effects and the importance of robust sample preparation.
| Analyte | Matrix | Sample Prep Method | Matrix Effect (ME) % | Reference |
| Mephedrone | Urine | Dilute & Shoot | -11% (Suppression) | [2] |
| MDPV | Urine | Dilute & Shoot | -9% (Suppression) | [2] |
| Cathinone | Plasma | Protein Precipitation | +110.9% (Enhancement) | [11] |
| Methylone | Meconium | Solid-Phase Extraction | -28.1% (Suppression) | [12] |
| Mephedrone | Meconium | Solid-Phase Extraction | -76.0% (Suppression) | [12] |
Note: A negative percentage indicates the degree of suppression from a baseline of no effect (e.g., -11% corresponds to an ME of 89%). A positive percentage indicates enhancement over a baseline of 100% (e.g., +110.9% corresponds to an ME of 210.9%).
Visualized Workflows and Logic
References
- 1. caymanchem.com [caymanchem.com]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. ojp.gov [ojp.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. iris.unito.it [iris.unito.it]
- 11. waters.com [waters.com]
- 12. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Isopentedrone hydrochloride in stock solutions
This technical support center provides guidance on the proper handling and storage of Isopentedrone hydrochloride to minimize degradation in stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research materials.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
Q1: My analytical results are inconsistent when using my this compound stock solution. What could be the cause?
Inconsistent results are often a primary indicator of compound degradation. Several factors related to the handling and storage of your stock solution could be contributing to this issue:
-
Improper Storage Temperature: this compound, like other synthetic cathinones, is susceptible to degradation at higher temperatures. Storing solutions at room temperature or even 4°C can lead to significant compound loss over time.[1][2][3]
-
Inappropriate Solvent Choice: The solvent used to prepare your stock solution can significantly impact the stability of this compound. Some solvents, like methanol, have been shown to be less suitable for cathinone storage compared to others.[1][3]
-
Incorrect pH: Cathinones are generally more stable in acidic conditions and can degrade rapidly in neutral to alkaline solutions.[2][4] If your solvent is not pH-controlled, degradation can occur.
-
Exposure to Light: While specific photostability data for this compound is limited, many amine hydrochloride salts are light-sensitive. Exposure to ambient or UV light could potentially accelerate degradation.
-
Contamination: Accidental introduction of contaminants, such as water or impurities from glassware, can alter the chemical environment of the stock solution and promote degradation.
Q2: I've observed a change in the color or clarity of my stock solution. What does this mean?
A physical change in your stock solution, such as discoloration (e.g., yellowing) or the formation of precipitates, is a strong visual indicator of chemical degradation or contamination. If you observe any such changes, it is highly recommended to discard the solution and prepare a fresh one.
Q3: How can I confirm if my stock solution has degraded?
The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your stock solution.[5][6] By comparing the peak of this compound to any new peaks that have appeared, you can quantify the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While this compound is soluble in several organic solvents, including DMF, DMSO, and ethanol, studies on similar cathinones suggest that acetonitrile is a more stable solvent for long-term storage.[1][3][7] If using solvents like methanol, storage at -20°C or below is critical to minimize degradation.[1][3] For aqueous solutions, using a buffer with a slightly acidic pH (e.g., pH 4-6) is advisable, though long-term storage in aqueous solutions is generally not recommended.
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure the long-term stability of your this compound stock solutions, the following conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C .[7]
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Container: Use clean, dry glassware with airtight seals to prevent solvent evaporation and contamination.
Q3: What is the expected shelf-life of an this compound stock solution?
The shelf-life of an this compound stock solution is highly dependent on the storage conditions (solvent, temperature, light exposure). While the solid form is stable for at least 5 years, solutions are significantly less stable.[8] In an appropriate solvent like acetonitrile and stored at -20°C or below, the solution can be stable for several months. However, it is best practice to prepare fresh solutions regularly and to perform stability studies under your specific experimental conditions if the solution is to be used over an extended period.
Q4: Can I store my this compound stock solution in a refrigerator (4°C)?
Refrigeration at 4°C is not ideal for long-term storage of cathinone solutions. Studies on related compounds have shown significant degradation at this temperature compared to freezer storage (-20°C).[1][3] If short-term storage at 4°C is necessary, it should be for no more than a few days.
Stability Data Summary
The following table summarizes the stability of synthetic cathinones under various conditions, which can be used as a proxy for estimating the stability of this compound.
| Solvent | Temperature | Stability | Reference |
| Methanol | Room Temperature (20°C) | Significant degradation observed within days. | [1][3] |
| Methanol | Refrigerator (4°C) | Degradation observed, less rapid than room temperature. | [1][3] |
| Methanol | Freezer (-20°C) | More stable than at higher temperatures. | [1][3][7] |
| Acetonitrile | Room Temperature (20°C) | More stable than methanol at the same temperature. | [1][3] |
| Acetonitrile | Refrigerator (4°C) | Good stability. | [1][3] |
| Acetonitrile | Freezer (-20°C) | Optimal stability. | [1][3][7] |
| Aqueous (alkaline pH) | Various | Prone to rapid degradation. | [2] |
| Aqueous (acidic pH) | Various | More stable than in alkaline conditions. | [2][4] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (or other desired solvent)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Sonicator (optional)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the chosen solvent (e.g., acetonitrile) to the flask, approximately half of the final volume.
-
Gently swirl the flask to dissolve the solid. A brief sonication may be used to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller amber glass vials for storage to avoid repeated freeze-thaw cycles.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol for a Basic Stability Study
This protocol outlines a method to assess the stability of your this compound stock solution under your specific storage conditions.
-
Materials:
-
Freshly prepared this compound stock solution
-
HPLC or LC-MS system
-
Autosampler vials
-
-
Procedure:
-
Prepare a batch of your this compound stock solution as described above.
-
Immediately after preparation (Time 0), take an aliquot, dilute it to a working concentration, and analyze it via HPLC or LC-MS to determine the initial peak area of this compound.
-
Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C in the dark).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from storage.
-
Allow the vial to thaw completely and reach room temperature.
-
Dilute an aliquot to the same working concentration as the Time 0 sample and analyze it using the same HPLC or LC-MS method.
-
Compare the peak area of this compound at each time point to the initial peak area at Time 0. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as these may be degradation products.
-
Visualizations
Caption: Potential degradation pathways of Isopentedrone.
Caption: Workflow for a stability study of Isopentedrone HCl.
References
- 1. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Navigating the Challenges of Isopentedrone Hydrochloride Research: A Technical Support Hub
For Immediate Release
To address the growing concerns regarding experimental variability in studies involving Isopentedrone hydrochloride, a new technical support center has been launched. This resource provides researchers, scientists, and drug development professionals with a centralized hub of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of their findings. Poor reproducibility in this area of research can stem from a variety of factors, including compound stability, purity, and inconsistent experimental procedures.
Isopentedrone is a positional isomer of pentedrone, a synthetic cathinone, and is often found as a byproduct in the synthesis of its more well-known counterpart.[1] The physiological and toxicological properties of this compound have not been extensively characterized, making standardized and reproducible experimental methods paramount for generating reliable data.[1] This support center aims to provide a foundational framework for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored and is yielding inconsistent results. What could be the cause?
A1: Like many synthetic cathinones, this compound is susceptible to degradation, which can be influenced by pH, temperature, and the solvent used. Cathinones are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions.[2][3] Storage at elevated temperatures (room temperature or higher) can also accelerate degradation.[2][4] For optimal stability, it is recommended to store stock solutions at -20°C or below, prepared in an appropriate solvent like acetonitrile or with an acidic buffer.[3] Prepare working solutions fresh for each experiment to minimize degradation.
Q2: I am observing high variability in my in vitro cell-based assays. What are some common troubleshooting steps?
A2: High variability in in vitro assays can arise from several sources. First, ensure the purity of your this compound sample, as impurities or byproducts from synthesis can have their own biological effects.[5] Methodical verification of compound identity using techniques like NMR and mass spectrometry is crucial.[6] Second, be meticulous with cell culture conditions. Maintain consistent cell density, passage number, and media composition. Finally, ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in aqueous media to avoid precipitation, which can lead to inaccurate concentrations.
Q3: My locomotor activity data in animal studies shows significant inter-individual differences. How can I improve reproducibility?
A3: Behavioral studies are inherently prone to variability. To enhance reproducibility, strictly control environmental factors such as the light-dark cycle, temperature, and noise levels.[5] It is also critical to habituate the animals to the testing environment and handling procedures, including mock injections, to reduce stress- and novelty-induced activity.[5] The dose, route of administration, and timing of the experiment should be kept consistent across all animals.
Troubleshooting Guides
Poor reproducibility in experiments involving this compound can often be traced back to a few key areas. The following guides provide a structured approach to identifying and resolving common issues.
Guide 1: Addressing Chemical Instability
This guide focuses on issues related to the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent Potency in Assays | Degradation of stock or working solutions. | Store stock solutions at ≤ -20°C in a suitable solvent (e.g., acetonitrile). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Precipitation in Aqueous Buffers | Poor solubility of the compound. | Ensure complete dissolution in a vehicle like DMSO before preparing aqueous dilutions. Perform a solubility test for your specific buffer system. |
| Discoloration of Solutions | Oxidation or other forms of chemical degradation. | Store solutions protected from light and air. Consider using solvents with antioxidants if compatible with your assay. |
Guide 2: Troubleshooting In Vitro Assay Variability
This guide addresses common problems encountered during cell-based experiments.
| Observed Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding or compound concentration. | Use a calibrated multichannel pipette for seeding and dosing. Ensure even cell distribution by gently rocking the plate after seeding. |
| "Edge Effects" in Plate Assays | Evaporation from wells on the plate perimeter. | Fill the outer wells with sterile water or media without cells. Ensure proper humidification in the incubator. |
| Unexpected Cytotoxicity | Vehicle (e.g., DMSO) toxicity or compound precipitation. | Keep the final vehicle concentration consistent and low across all wells (typically <0.5%). Visually inspect for precipitates after adding the compound to the media. |
| Low Assay Signal or Window | Suboptimal assay parameters or degraded compound. | Optimize incubation times and reagent concentrations. Verify compound integrity before use. |
Experimental Protocols
Given the limited specific data for this compound, the following protocols are based on established methods for structurally similar synthetic cathinones. Researchers should perform initial optimization studies for their specific experimental conditions.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1. Cell Culture:
-
Culture HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate media.
-
Seed cells in 96-well plates and allow them to reach confluence.
2. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine) and a non-labeled substrate.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Rodent Locomotor Activity Assay
This protocol provides a framework for evaluating the stimulant effects of this compound in mice.
1. Animals:
-
Use adult male mice (e.g., Swiss-Webster strain).
-
House the animals in a controlled environment with a 12:12 light-dark cycle.
2. Habituation:
-
For at least two days prior to testing, handle the mice and give them saline injections (intraperitoneal, i.p.) in the testing room.
-
On the day before the experiment, place the mice in the locomotor activity chambers for a 30-60 minute habituation session.
3. Test Procedure:
-
On the test day, administer this compound (dissolved in saline) or vehicle (saline) via i.p. injection.
-
Immediately place the mouse in the center of the open-field arena (e.g., a 40x40 cm box with infrared beams).
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
4. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total.
-
Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests.
Visualizing Experimental Workflows and Pathways
To further clarify experimental processes and the presumed mechanism of action, the following diagrams have been generated.
This technical support center will be continuously updated as new information on this compound becomes available. Researchers are encouraged to contribute their findings and experiences to help build a comprehensive knowledge base for the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. ojp.gov [ojp.gov]
- 5. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Isopentedrone hydrochloride in aqueous buffers
This guide provides troubleshooting strategies and frequently asked questions to address challenges with the solubility of Isopentedrone hydrochloride in aqueous buffers. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific solubility data for this compound is not extensively available in public literature. The guidance provided here is based on general principles for poorly soluble amine hydrochloride salts and data from structurally related compounds. Researchers should always determine the empirical solubility of their specific compound lot in their buffer of choice as a first step.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A1: this compound, being the salt of a secondary amine, is expected to be more soluble at acidic pH values where the amine group is fully protonated. At a neutral pH of 7.4, a significant portion of the compound may convert to its free base form, which is likely less soluble, leading to precipitation. The solubility of cathinone derivatives can be highly dependent on the pH of the medium.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most straightforward initial step is to lower the pH of your aqueous buffer. Reducing the pH to a range of 3 to 5 will ensure the amine group remains protonated, which generally enhances solubility in aqueous solutions. It is crucial to verify that this acidic pH is compatible with your experimental system and does not degrade the compound.
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, or propylene glycol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is essential to be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or other biological systems.
Q4: Are there other excipients that can help improve solubility?
A4: Cyclodextrins are often used to enhance the solubility of hydrophobic compounds. These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate the less soluble free base form of the drug, thereby increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Compound Precipitates Upon Dilution in Neutral Buffer
-
Initial Check: Confirm the pH of your final solution. The addition of a compound stock solution (which might be acidic or basic itself) can alter the pH of the buffer.
-
Troubleshooting Steps:
-
pH Adjustment: Lower the pH of the aqueous buffer before adding the compound. Test a range of pH values (e.g., pH 3, 4, 5) to find the optimal solubility.
-
Co-solvent Approach: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it stepwise into the stirred aqueous buffer. This can help avoid localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the solution may temporarily increase solubility, allowing for complete dissolution before use. However, be cautious about compound stability at higher temperatures.
-
Issue 2: Limited Solubility Even at Acidic pH
-
Initial Check: Verify the purity of your this compound sample. Impurities can sometimes affect solubility.
-
Troubleshooting Steps:
-
Increase Co-solvent Percentage: If a co-solvent is already in use, a modest increase in its final concentration might be necessary. Always validate the tolerance of your experimental system to the co-solvent.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help to wet the solid particles and improve dissolution.
-
Complexation with Cyclodextrins: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with the compound, enhancing its solubility.
-
Data Presentation: Comparative Solubility Strategies
The following table summarizes hypothetical solubility data for a compound like this compound to illustrate the impact of different formulation strategies.
| Solvent System | pH | Temperature (°C) | Expected Solubility (mg/mL) | Remarks |
| Deionized Water | 7.0 | 25 | < 0.1 | Likely forms the less soluble free base. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 0.1 | Similar to water, precipitation is likely. |
| 0.1 M HCl | 1.0 | 25 | > 10 | Fully protonated form is highly soluble. |
| Citrate Buffer | 4.0 | 25 | 1 - 5 | Improved solubility in an acidic environment. |
| PBS with 5% DMSO | 7.4 | 25 | 0.5 - 2 | Co-solvent aids in solubilization. |
| PBS with 2% HP-β-CD | 7.4 | 25 | 1 - 5 | Cyclodextrin complexation enhances solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 8.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying final concentrations of DMSO (e.g., 1%, 2%, 5%, 10%).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final drug concentration.
-
Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour).
-
If no precipitation is observed, the concentration is considered soluble under those conditions. The highest concentration that remains clear is the apparent solubility.
Visualizations
Minimizing ion suppression in mass spectrometry for Isopentedrone hydrochloride
Topic: Minimizing Ion Suppression in Mass Spectrometry for Isopentedrone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[1] It is a significant concern because it can lead to inaccurate and unreliable quantitative results, poor sensitivity, and reduced reproducibility.[2][4][5] In the analysis of cathinones like Isopentedrone, biological matrices such as plasma or urine contain numerous endogenous components (e.g., phospholipids, salts) that are known to cause ion suppression.[4][5][6]
Q2: How can I determine if my this compound analysis is affected by ion suppression?
A2: Two primary experimental methods are used to identify and assess the extent of ion suppression:
-
Post-Column Infusion: A solution of this compound standard is continuously infused into the mass spectrometer after the analytical column.[4][7] A blank, extracted matrix sample is then injected onto the LC system. A dip in the constant baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4][7]
-
Post-Extraction Spike: The response of an this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent.[4][8] The matrix effect can be quantified, with a response in the matrix that is lower than in the neat solvent indicating ion suppression.[4]
Q3: What are the most common sources of ion suppression in bioanalytical methods?
A3: The sources of ion suppression can be broadly categorized as endogenous (from the biological sample) or exogenous (introduced during sample handling).[8]
-
Endogenous Sources: These include phospholipids from cell membranes, salts, proteins, and other metabolites naturally present in biological fluids like plasma and urine.[4][5][6][8]
-
Exogenous Sources: These can be introduced from various sources, including anticoagulants, sample collection tubes (plasticizers), mobile phase additives, and reagents used during sample preparation.[8][9]
Q4: Can switching the ionization source help reduce ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[1][2][7] If significant ion suppression persists with ESI, switching to APCI can be a viable alternative, as the ionization mechanism is different and less prone to interference from co-eluting non-volatile species.[2][7] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) may help, as fewer compounds are typically ionizable in negative mode, potentially eliminating the specific interfering species.[1][2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[6] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte peak from the ion-suppressing region of the chromatogram.[1][6] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.[2][6][10] |
| Poor Reproducibility (%RSD is high) | Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate correction and improving reproducibility.[4] 2. Enhance Sample Cleanup: Ensure the sample preparation method is robust and consistently removes interferences across all samples. |
| Peak Shape Distortion (e.g., tailing, fronting) | Matrix Overload or Interference: High concentrations of matrix components are affecting the chromatography and the ionization process. | 1. Optimize Sample Preparation: A more effective sample clean-up will reduce the overall matrix load on the column and in the ESI source.[6] 2. Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the column, affecting peak shape.[6] Implement a phospholipid removal strategy or use a guard column. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Cathinones in Urine
This protocol is a general guideline for extracting cathinones from a urine matrix to reduce interferences. Optimization for this compound may be required.
-
Sample Pre-treatment: To 1 mL of urine, add a suitable stable isotope-labeled internal standard. Adjust the sample pH to approximately 6 with a phosphate buffer.[4]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Ensure the cartridge does not dry out.[4][7]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[4][7]
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.[4][7]
-
Elution: Elute the this compound with 2-3 mL of a freshly prepared basic organic solvent, such as 2-5% ammonium hydroxide in a dichloromethane/isopropanol mixture (e.g., 80:20 v/v).[4][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[4][7]
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol describes how to identify regions of ion suppression in your chromatogram.
-
Prepare Infusion Solution: Prepare a solution of this compound standard in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.[6]
-
Equilibrate System: Begin the LC flow with your analytical gradient and allow the infused signal to stabilize, which will appear as a constant, elevated baseline.[6]
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extracted urine sample from a drug-free donor) onto the LC system.[6][7]
-
Analyze Data: Monitor the signal for the infused this compound. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[7]
Data Summary Tables
Table 1: Recommended Sample Preparation Strategies
| Technique | Principle | Advantages for Isopentedrone Analysis | Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Often results in "dirty" extracts with significant remaining matrix components (e.g., phospholipids), leading to a high risk of ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on pH and polarity. | Can provide cleaner extracts than PPT by removing highly polar interferences like salts. | Requires optimization of solvent and pH; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, effectively removing salts, phospholipids, and other major interferences. Highly effective at minimizing ion suppression. | More complex and time-consuming method development; higher cost per sample. |
Table 2: Typical LC-MS/MS Parameters for Cathinone Analysis
| Parameter | Typical Setting / Mobile Phase | Rationale for Minimizing Ion Suppression |
| LC Column | C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, <2 µm).[11] | Provides good retention and separation of cathinones from early-eluting polar interferences like salts. |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate.[11] | Acidic modifier and buffer help to protonate the amine group on Isopentedrone for good peak shape and ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[11] | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min.[11] | Standard analytical flow rates. Reducing flow to nano-LC ranges can decrease ion suppression but may not be practical for all labs.[2] |
| Gradient | Start with a low percentage of organic phase and ramp up. | A well-optimized gradient is crucial to separate Isopentedrone from the "void volume" where many suppressive matrix components (e.g., salts, phospholipids) elute.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | Cathinones contain a basic nitrogen that is readily protonated and detected in positive ion mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). | Highly selective and sensitive, but does not inherently prevent ion suppression from occurring in the source.[2] |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
Isopentedrone Hydrochloride vs. Pentedrone Hydrochloride: A Comparative Analysis for Researchers
A detailed examination of two structurally related synthetic cathinones, highlighting a significant gap in current scientific knowledge.
This guide provides a comparative analysis of Isopentedrone hydrochloride and Pentedrone hydrochloride, two synthetic cathinones of interest to researchers, scientists, and drug development professionals. While structurally similar, a review of existing literature reveals a stark contrast in the available scientific data for these two compounds. Pentedrone hydrochloride has been the subject of multiple pharmacological and toxicological studies, whereas this compound remains largely uncharacterized.
Chemical and Physical Properties
Isopentedrone and Pentedrone are structural isomers, sharing the same molecular formula and weight. The key difference lies in the position of the carbonyl group on the pentyl chain. In Pentedrone, it is at the 1-position, while in Isopentedrone, it is at the 2-position. This seemingly minor structural variance can have significant implications for their pharmacological and toxicological profiles. Isopentedrone has been identified as a byproduct in the synthesis of Pentedrone.[1][2][3]
| Property | This compound | Pentedrone Hydrochloride |
| IUPAC Name | 1-(methylamino)-1-phenylpentan-2-one;hydrochloride | 2-(methylamino)-1-phenylpentan-1-one;hydrochloride |
| Molecular Formula | C₁₂H₁₈ClNO | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol | 227.73 g/mol |
| CAS Number | 1429402-13-0 | 879669-95-1 |
Pharmacological Profile
A significant disparity exists in the pharmacological data available for these two compounds.
Pentedrone Hydrochloride
Pentedrone hydrochloride is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] This mechanism of action leads to increased extracellular concentrations of these neurotransmitters, resulting in stimulant effects. It does not, however, induce monoamine release.[4]
Receptor Binding Affinities and Potency:
| Target | IC₅₀ (nM) |
| Norepinephrine Transporter (NET) | 610 |
| Dopamine Transporter (DAT) | 2500 |
| Serotonin Transporter (SERT) | 135000 |
| (Data from in vitro studies) |
The high IC₅₀ value for the serotonin transporter indicates a low affinity, suggesting that the primary stimulant effects are mediated through its action on norepinephrine and dopamine pathways. The ratio of potencies for inhibiting the DAT versus the SERT for pentedrone is 54.[5]
This compound
As of the latest available data, the physiological and toxicological effects of this compound have not been characterized. [1] There are no published studies detailing its receptor binding affinities, potency, or efficacy. Its mechanism of action is presumed to be similar to that of Pentedrone due to their structural similarity, but this has not been experimentally verified.
Experimental Data
Locomotor Activity
Pentedrone Hydrochloride:
Studies in rodents have demonstrated that Pentedrone hydrochloride produces dose-dependent increases in locomotor activity.[5][6][7]
| Metric | Value | Species |
| ED₅₀ (Locomotor Activity) | 4.7 ± 0.1 mg/kg (i.p.) | Mice |
| (Data from a study on the rewarding properties and dopaminergic activity of Pentedrone)[4] |
Dose-dependent increases in locomotion were also observed in rats with intraperitoneal injections of 0.5-10.0 mg/kg.[5][7][8] The maximum locomotor effect was similar across several cathinones, but the duration of action was longest for pentedrone.[5][7][8]
This compound:
There is no published experimental data on the effects of this compound on locomotor activity.
Toxicity Data
Pentedrone Hydrochloride:
| Metric | Value | Species/System |
| Hepatotoxicity EC₅₀ | 0.66 mM | In vitro (primary cultured rat hepatocytes) |
| Convulsions | 70 mg/kg | Mice |
| Lethal Dose | 100 mg/kg | Mice |
| (Data from a critical review report by the Expert Committee on Drug Dependence)[4] |
Pentedrone has been linked to at least one human death in combination with another synthetic cathinone, α-PVP, where the cause of death was heart failure.
This compound:
There is no published experimental data on the toxicity of this compound.
Experimental Protocols
While specific protocols for this compound are unavailable due to the lack of research, the following are generalized methodologies commonly used for synthetic cathinones like Pentedrone hydrochloride.
Receptor Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, often using a radiolabeled ligand.
-
Preparation of Cell Membranes: Cell lines expressing the target receptor (e.g., HEK-293 cells transfected with DAT, NET, or SERT) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Incubation: The cell membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., Pentedrone hydrochloride) is added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Locomotor Activity Assay (General Protocol)
This protocol is used to assess the stimulant or depressant effects of a compound on the spontaneous motor activity of rodents.
-
Subjects: Male Swiss-Webster mice or Wistar rats are commonly used.[5][9] The animals are habituated to the testing environment to minimize novelty-induced hyperactivity.[9]
-
Apparatus: An open-field arena, which is a square chamber equipped with infrared beams to automatically track the animal's movement, is typically used.[9]
-
Drug Administration: The test compound or a vehicle control (e.g., saline) is administered to the animals, often via intraperitoneal (i.p.) injection.[5][9]
-
Data Collection: Immediately following injection, the animals are placed in the open-field arena.[9] Locomotor activity, such as distance traveled, rearing frequency, and stereotypic behaviors, is recorded for a set duration (e.g., 60-120 minutes).[9]
-
Data Analysis: The collected data is analyzed to determine the effect of the compound on locomotor activity over time and across different doses. Dose-response curves can be generated to calculate the ED₅₀.
Visualizations
Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor
Caption: Pentedrone hydrochloride inhibits the reuptake of dopamine and norepinephrine.
Experimental Workflow for Locomotor Activity Assay
Caption: A typical workflow for assessing locomotor activity in rodents.
Logical Relationship of Isopentedrone to Pentedrone
Caption: Isopentedrone is a byproduct of Pentedrone synthesis with unknown pharmacology.
Conclusion and Future Directions
This comparative guide underscores a critical knowledge gap in the scientific understanding of synthetic cathinones. While Pentedrone hydrochloride has been partially characterized, its structural isomer, this compound, remains a scientific unknown. The lack of any pharmacological or toxicological data for Isopentedrone prevents a true comparative analysis and highlights an urgent need for research in this area.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The uncharacterized nature of this compound means that foundational research is required to determine its mechanism of action, receptor binding profile, potency, efficacy, and safety. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this class of compounds and for informing public health and regulatory bodies. Future research should prioritize the in vitro and in vivo characterization of this compound to fill this significant void in the scientific literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Isopentedrone Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of synthetic cathinones, such as Isopentedrone hydrochloride, is critical in forensic science, clinical toxicology, and pharmaceutical research. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound and related synthetic cathinones, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of different analytical methods applicable to the quantification of synthetic cathinones.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Precision (%RSD) |
| GC-MS | N-Isopropylpentedrone HCl | Standard Solution | Not Specified | Not Specified | Not Specified | Not Specified |
| RP-HPLC | Isoproterenol HCl | Bulk Drug & Formulation | 10-60 µg/mL | 1.97 µg/mL | 5.99 µg/mL | Inter-day: 0.58%, Intra-day: 0.65%[1] |
| LC-MS/MS | 16 Synthetic Cathinones | Urine | Not Specified | 0.005-0.035 ng/mL (Orbitrap) | 0.075-0.100 ng/g⁻¹ (Orbitrap) | Error < 18% |
| LC-MS/MS | 120 NPS & 43 Drugs | Blood | Not Specified | Not Specified | 0.02-1.5 ng/mL | Not Specified[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for N-Isopropylpentedrone Hydrochloride
This method is adapted from a protocol for the analysis of N-Isopropylpentedrone hydrochloride.[3]
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Isopropylpentedrone hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general representation for the analysis of related compounds and can be optimized for this compound.
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[1]
-
Working Standards: Prepare working standards in the desired concentration range (e.g., 10-60 µg/mL) by diluting the stock solution with the mobile phase.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-10AT with UV detector (or equivalent).[4]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Methanol: 0.1% Ammonium acetate (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 20 µL.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cathinones in complex matrices.[2][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., urine, blood), add an internal standard.
-
Add 1 mL of appropriate buffer (e.g., phosphate buffer pH 6).
-
Add 3 mL of an organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters Acquity UPLC system (or equivalent).
-
Mass Spectrometer: Waters Quattro Premier XE mass spectrometer (or equivalent).
-
Column: C18 column (e.g., 100 mm length).[2]
-
Mobile Phase: A gradient of 5 mM aqueous formic acid and acetonitrile is commonly used.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for method validation and implementation.
Caption: A generalized workflow for the validation of analytical methods.
Signaling Pathway (Hypothetical)
While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of sample processing and analysis for this compound quantification.
Caption: Logical flow for this compound quantification.
References
- 1. jpsionline.com [jpsionline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jidps.com [jidps.com]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isopentedrone Hydrochloride Analysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of synthetic cathinones like Isopentedrone hydrochloride is paramount. This guide provides a comprehensive cross-validation of analytical results obtained through various techniques, offering a comparative assessment of their performance and supported by experimental data. The objective is to equip researchers with the necessary information to select the most appropriate methodology for their specific needs, ensuring robust and defensible results.
Isopentedrone is a synthetic cathinone, a positional isomer of pentedrone, and is classified as a novel psychoactive substance (NPS).[1][2] The clandestine nature of its production and the constant emergence of new analogs present significant analytical challenges. Therefore, cross-validation of results using different analytical techniques is crucial for the unambiguous identification and quantification of this compound. This guide focuses on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely employed techniques in forensic and clinical settings for the analysis of synthetic cathinones.[3][4] Additionally, the utility of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) in providing structural confirmation will be discussed.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision that directly impacts the sensitivity, selectivity, and throughput of the analysis. While GC-MS has traditionally been a workhorse in forensic laboratories, LC-MS/MS has gained prominence due to its applicability to a wider range of compounds, including those that are thermally labile.[4][5]
Quantitative Performance Data
The following table summarizes the performance data for GC-MS and LC-MS/MS methods as reported in the literature for the quantification of various synthetic cathinones. While specific quantitative data for this compound is limited, the data for structurally similar cathinones provides a reliable benchmark for expected performance.
| Analytical Method | Cathinone Analogs | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Extraction Method |
| GC-MS | Mephedrone, Methylone, Butylone, etc. | Urine | 5 - 20 | 20 - 50 | 50 - 2000 | Solid-Phase Extraction (SPE)[3] |
| GC-MS | 16 Synthetic Cathinones | Urine | 5 - 10 | 10 | 10 - 800 | Solid-Phase Extraction (SPE)[4] |
| LC-MS/MS | 16 Synthetic Cathinones & 10 Metabolites | Urine | - | - | - | -[4] |
| LC-MS/MS | 11 Synthetic Cathinones | Oral Fluid | - | - | - | -[5] |
Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS for the detection of synthetic cathinones like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of synthetic cathinones.[4][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 4.5) and vortex.
-
Condition an SPE cartridge with methanol and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a methanol/water mixture.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis. In some cases, derivatization may be necessary to improve chromatographic performance.[7]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on validated methods for the detection of synthetic cathinones in biological fluids.[3][8]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of oral fluid or plasma, add an internal standard.
-
Add 200 µL of a suitable buffer (e.g., 0.5 M ammonium hydrogen carbonate).
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase:
-
A: 5 mM ammonium formate with 0.05% formic acid in water.
-
B: 0.05% formic acid in methanol.
-
-
Gradient: A suitable gradient to achieve separation of the analytes of interest.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Isopentedrone and the internal standard.
Mandatory Visualizations
To further elucidate the experimental workflows and the challenges in isomer differentiation, the following diagrams are provided.
A generalized workflow for the analysis of this compound.
Differentiation of Isopentedrone from its isomer Pentedrone.
The Role of Spectroscopic Techniques
While chromatographic techniques coupled with mass spectrometry are excellent for separation and sensitive detection, spectroscopic methods like NMR and FTIR are invaluable for providing definitive structural information, which is crucial for distinguishing between positional isomers.[2][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule. For this compound, 1H and 13C NMR spectroscopy can unequivocally determine the position of the carbonyl group and the methylamino group on the pentanone backbone, thus distinguishing it from pentedrone.[2][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic fingerprint of a molecule based on its vibrational modes. The IR spectra of Isopentedrone and pentedrone will exhibit distinct differences, particularly in the regions corresponding to the carbonyl stretch and other skeletal vibrations, offering a rapid and non-destructive method of confirmation.[9][10]
Conclusion
The analysis of this compound requires a multi-faceted approach to ensure accurate and reliable results. While both GC-MS and LC-MS/MS are powerful techniques for the quantification of synthetic cathinones, their limitations, particularly in distinguishing between isomers with GC-MS alone, necessitate a cross-validation strategy. The use of LC-MS/MS often provides better selectivity for isomeric compounds.[4] For unambiguous identification, especially in legal and clinical contexts, the structural information provided by NMR and FTIR is indispensable. By combining these techniques, researchers can build a robust analytical workflow for the confident identification and quantification of this compound and other novel psychoactive substances.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Isopentedrone and Other Synthetic Cathinones for the Research Community
An Objective Comparison of Pharmacological and Toxicological Profiles
This guide presents a comparative study of Isopentedrone and other selected synthetic cathinones, namely Mephedrone and Methylone. Due to the limited availability of specific experimental data for Isopentedrone, its structurally similar isomer, Pentedrone, is used as a proxy for the purpose of this comparison. This analysis is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of key pharmacological and toxicological parameters to support further investigation.
Synthetic cathinones, often referred to as "bath salts," are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1][2] These compounds primarily act as monoamine transporter inhibitors, affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which leads to their stimulant and psychoactive effects.[3][4] Variations in their chemical structure can significantly alter their potency and selectivity for these transporters, resulting in a diverse range of pharmacological and toxicological profiles.[5]
Pharmacological Comparison: Transporter Inhibition and In Vivo Effects
The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine transporters. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological function. The following tables summarize the in vitro inhibition of dopamine, norepinephrine, and serotonin transporters by Pentedrone (as a proxy for Isopentedrone), Mephedrone, and Methylone.
Table 1: Comparative Monoamine Transporter Inhibition (IC50, nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| Pentedrone | 2,500[2] | 610[2] | 135,000[2] | 0.0185 |
| Mephedrone | 130[3] | 40[3] | 240[3] | 0.54 |
| Methylone | 210[3] | 260[3] | 210[3] | 1.0 |
Note: Lower IC50 values indicate greater potency.
Locomotor activity in animal models is a common behavioral assay used to assess the stimulant effects of psychoactive substances. The data below compares the effects of Pentedrone, Mephedrone, and Methylone on locomotor activity in rodents.
Table 2: Comparative Locomotor Activity in Rodents
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Peak Locomotor Effect | Duration of Action |
| Pentedrone | Rats | 0.5 - 10.0[1][6] | Dose-dependent increase[1][6] | Longest lasting among the three[1][6] |
| Mephedrone | Rats | 0.5 - 10.0[1][6] | Dose-dependent increase[1][6] | Shorter than Pentedrone[1][6] |
| Methylone | Rats | 0.5 - 10.0[1][6] | Dose-dependent increase[1][6] | Shorter than Pentedrone[1][6] |
Toxicological Profile
The toxicology of synthetic cathinones is a significant concern, with reports of severe adverse effects and fatalities.[7] In vitro cytotoxicity studies provide insights into the potential for these compounds to cause cell death.
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric (EC50/IC50) |
| Pentedrone | Dopaminergic SH-SY5Y cells | S-(+)-pentedrone most cytotoxic[8] |
| Primary cultured rat hepatocytes | EC50 = 0.664 mM[9] | |
| Mephedrone | - | - |
| Methylone | Dopaminergic SH-SY5Y cells | R-(+)-methylone most cytotoxic[8] |
| Primary cultured rat hepatocytes | EC50 = 1.18 mM[9] |
Note: Lower EC50/IC50 values indicate greater cytotoxicity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of synthetic cathinones on monoamine transporters.
References
- 1. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentedrone - Wikipedia [en.wikipedia.org]
- 3. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Isopentedrone Hydrochloride Impurity Profiling and Reference Standard Qualification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the impurity profiling of Isopentedrone hydrochloride and the qualification of its reference standards. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) like this compound is critical for regulatory compliance and patient safety. This document outlines potential impurities, analytical techniques for their identification and quantification, and the necessary steps for qualifying a reference standard, supported by experimental data and established guidelines.
This compound and the Imperative of Impurity Profiling
Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a synthetic cathinone and a positional isomer of pentedrone.[1][2] As with any API, impurities can arise during synthesis, purification, and storage. These impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, a thorough impurity profile is a critical aspect of drug development and quality control.
Impurity profiling involves the identification, quantification, and characterization of all potential and actual impurities in a drug substance. This process is essential for:
-
Ensuring Safety and Efficacy: Uncharacterized impurities may have undesirable pharmacological or toxicological effects.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive impurity data for drug approval. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds and characterization requirements.
-
Process Optimization: Understanding impurity formation helps in optimizing the synthetic route and purification processes to minimize their levels.
Potential Impurities in this compound
Impurities in this compound can be broadly categorized into synthesis-related impurities and degradation products.
Synthesis-Related Impurities
Isopentedrone itself has been identified as a common by-product in the synthesis of its isomer, pentedrone.[1][3] The synthesis of cathinone derivatives often involves common precursors and intermediates, which can lead to the formation of structurally related impurities. Potential synthesis-related impurities for this compound may include:
-
Starting Materials and Intermediates: Unreacted precursors or incompletely reacted intermediates from the synthetic route.
-
By-products: Isomeric impurities such as pentedrone (2-(methylamino)-1-phenyl-1-pentanone), and products from side reactions.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.
Table 1: Potential Synthesis-Related Impurities of this compound
| Impurity Name | Structure (if available) | Potential Source |
| Pentedrone | 2-(methylamino)-1-phenyl-1-pentanone | Isomeric by-product from synthesis |
| 1-Phenyl-2-pentanone | Precursor | |
| N-methyl-1-phenyl-2-aminopentane | Over-reduction by-product | |
| Positional Isomers | e.g., substitution on the phenyl ring | Impurities in starting materials |
Degradation Products
Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions, mimicking storage and handling. These studies typically involve exposure to acid, base, oxidation, heat, and light.[1] Synthetic cathinones are known to be susceptible to degradation, particularly at elevated temperatures.
Table 2: Potential Degradation Products of this compound from Forced Degradation
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | To be determined through forced degradation studies. |
| Base Hydrolysis | To be determined through forced degradation studies. |
| Oxidation (e.g., H₂O₂) | To be determined through forced degradation studies. |
| Thermal Degradation | Dehydration or other heat-induced transformations. |
| Photodegradation | Light-induced degradation products. |
Analytical Methodologies for Impurity Profiling
A combination of analytical techniques is typically employed for a comprehensive impurity profile. The choice of method depends on the nature of the impurity and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling due to its high resolution, sensitivity, and versatility. A stability-indicating HPLC method should be able to separate the API from all potential impurities and degradation products.
Comparison of HPLC Methods for Synthetic Cathinone Isomer Separation
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 min | 25 min |
| Resolution (API/Impurity) | Baseline separation for major impurities | Enhanced separation of closely eluting isomers |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the thermal lability of some cathinones, careful method development is required to avoid on-column degradation. Derivatization may sometimes be necessary to improve volatility and thermal stability.[4]
Table 3: Comparison of GC-MS Parameters for Isopentedrone Analysis
| Parameter | Method A (without Derivatization) | Method B (with Derivatization) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-1ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C | 270 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | 80 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 3 min |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Derivatizing Agent | None | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[3] Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information, allowing for the unambiguous identification of impurities.
Reference Standard Qualification
A well-characterized reference standard is essential for the accurate identification and quantification of an API and its impurities. The qualification of a reference standard should be performed according to established guidelines, such as those from the ICH.[5]
Qualification Process
The qualification of a secondary reference standard typically involves demonstrating its identity, purity, and potency relative to a primary reference standard (if available) or through extensive characterization.
Caption: A typical workflow for the qualification of a reference standard.
Comparison of Commercially Available Reference Standards
Several vendors supply this compound reference standards. When selecting a standard, it is crucial to consider the provided documentation and the extent of characterization.
Table 4: Comparison of this compound Reference Standards
| Vendor | Purity Specification | Characterization Data Provided | Intended Use |
| Vendor A | ≥98% | Certificate of Analysis with HPLC purity | Research and Forensic |
| Vendor B | Quantitative (with uncertainty) | Comprehensive data pack (HPLC, MS, NMR, IR) | Quantitative Analysis |
| Vendor C | "For qualitative use" | Mass Spectrum only | Qualitative Identification |
Experimental Protocols
Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Column Selection: Start with a C18 column and a Phenyl-Hexyl column to evaluate different selectivities.
-
Mobile Phase Screening: Screen different mobile phase compositions, including varying acetonitrile/methanol ratios and different pH buffers (e.g., phosphate, formate, acetate).
-
Gradient Optimization: Develop a gradient elution program that provides adequate separation of the main peak from all impurities observed in forced degradation samples.
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve Isopentedrone HCl in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve Isopentedrone HCl in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve Isopentedrone HCl in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Isopentedrone HCl to 105°C for 48 hours.
-
Photodegradation: Expose a solution of Isopentedrone HCl to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
GC-MS Method for Identification of Synthesis-Related Impurities
This protocol provides a starting point for the GC-MS analysis of this compound.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL. For derivatization, evaporate the solvent and add the derivatizing agent (e.g., MSTFA), then heat at 60°C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: 100°C for 1 minute, then ramp at 15°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library and the spectrum of a qualified this compound reference standard.
NMR for Structural Elucidation of an Unknown Impurity
This protocol describes the general steps for characterizing an isolated impurity by NMR.
-
Impurity Isolation: Isolate the impurity of interest using preparative HPLC or another suitable chromatographic technique.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum to determine the carbon skeleton.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
-
Structure Elucidation: Interpret the NMR data to propose a chemical structure for the impurity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the synthesis process, potential impurities, and the analytical methods used for their detection and characterization.
Caption: Logical flow from impurity origin to a comprehensive profile.
This guide provides a framework for the impurity profiling and reference standard qualification of this compound. The specific experimental conditions will need to be optimized and validated for each laboratory's specific instrumentation and intended application. Adherence to regulatory guidelines and the use of well-characterized reference standards are paramount for ensuring the quality and safety of pharmaceutical products.
References
A Comparative Guide to the Analytical Measurement of Isopentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Isopentedrone hydrochloride is a synthetic cathinone that has been identified in seized designer drug powders.[1] As with many novel psychoactive substances (NPS), the accurate and reliable quantification of this compound is crucial for forensic investigations, toxicological studies, and drug development research. This guide provides a comparative overview of common analytical methodologies for the measurement of this compound, supported by experimental data and detailed protocols. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes information from established methods for synthetic cathinones to offer a valuable comparative perspective.
Data Presentation: A Comparative Analysis of Analytical Techniques
The two primary analytical techniques employed for the quantification of synthetic cathinones like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the typical performance characteristics of these methods, based on data for related compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific precursor-product ion transitions. |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram per milliliter (ng/mL) range. | Can achieve sub-nanogram to picogram per milliliter (pg/mL) levels. |
| Accuracy & Precision | Good, with relative standard deviations (RSDs) typically below 15%. | Excellent, with RSDs often below 10%. |
| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Can be susceptible to matrix effects, requiring careful method development and validation. |
| Typical Application | Routine analysis of seized drug powders and bulk materials.[2] | Analysis of biological matrices (e.g., blood, urine) and trace-level quantification.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for the analysis of synthetic cathinones, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of synthetic cathinones in seized materials.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized powder sample.
-
Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
If necessary, centrifuge or filter the solution to remove any insoluble materials.
-
Prepare a working solution by diluting the stock solution with methanol to a final concentration within the calibrated range of the instrument.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977 MS or equivalent, operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode (m/z 40-500).
3. Quality Control:
-
Analyze a blank (methanol) and a known concentration of an this compound reference standard with each batch of samples.
-
An internal standard (e.g., eicosane) should be used to improve quantitative accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol
This protocol is a representative method for the analysis of synthetic cathinones in biological matrices, which can be adapted for seized materials with appropriate sample preparation.[3]
1. Sample Preparation (for seized material):
-
Follow the same initial steps as for the GC-MS protocol to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to a concentration suitable for LC-MS/MS analysis (typically in the ng/mL range).
2. Instrumentation:
-
UHPLC System: Thermo Scientific Vanquish Horizon or equivalent.
-
Column: Syncronis HILIC (100 mm x 2.1 mm, 1.7 µm) or a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
-
Mass Spectrometer: Thermo Scientific TSQ Quantiva triple quadrupole MS/MS or equivalent.
-
Ionization Source: Heated electrospray ionization (HESI).
-
Data Acquisition: Selected reaction monitoring (SRM) mode. Specific precursor and product ions for Isopentedrone would need to be determined.
3. Quality Control:
-
Include calibration standards, quality control samples at low, medium, and high concentrations, and a blank with each analytical run.
-
An isotopically labeled internal standard (e.g., Isopentedrone-d3) is highly recommended for accurate quantification.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a seized powder suspected of containing this compound.
References
A Researcher's Guide to the Purity Assessment of Isopentedrone Hydrochloride Analytical Standards
For researchers, scientists, and professionals in drug development, the purity and quality of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for assessing the purity of Isopentedrone hydrochloride, a synthetic cathinone. Due to the limited availability of direct comparative studies on commercial analytical standards, this guide focuses on the analytical techniques and data interpretation necessary to evaluate the quality of these standards.
Isopentedrone is a positional isomer of Pentedrone and can be a byproduct of its synthesis, making the presence of isomeric impurities a key concern.[1] Therefore, robust analytical methods are crucial to ensure the identity and purity of this compound analytical standards.
Comparison of Commercially Available this compound Standards
While detailed batch-specific Certificates of Analysis (CoA) with raw data are not always publicly accessible, the following table summarizes the typical specifications of this compound analytical standards from various suppliers. Researchers should always request a batch-specific CoA before purchase.
| Supplier | Stated Purity | Format | Analytical Techniques Mentioned |
| Cayman Chemical | ≥98% | Crystalline Solid (1 mg, 5 mg, 10 mg) | GC-MS data available for download[1][2] |
| LGC Standards | Not specified on product page, requires CoA | Neat (Crystalline Solid) | Certificate of Analysis available[3] |
| MedChemExpress | Not specified on product page, requires CoA | Solid | HNMR report available upon request[4] |
| Tocris Bioscience | >99% | White Solid | Not specified on product page[5] |
Key Analytical Techniques for Purity Assessment
A multi-pronged approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound.
Potential Impurities
The primary impurities of concern for this compound are positional isomers, particularly Pentedrone , due to their similar chemical structures and potential co-synthesis.[1] Other potential impurities may include starting materials, reagents, and byproducts from the synthetic route. The synthesis of cathinones can be facile, which may lead to a variety of related impurities if not properly controlled.[6][7]
Experimental Protocols
Below are detailed methodologies for three key analytical techniques for the purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound analytical standard.
-
Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte. Accurately weigh an equimolar amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks used for quantification.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from Isopentedrone (e.g., the methine proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cathinones and their impurities.[9]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration and analysis. For underivatized analysis, the sample can be directly injected. For improved peak shape and to avoid thermal degradation, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be employed.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis:
-
Identify the peak for Isopentedrone based on its retention time and mass spectrum.
-
Screen for impurities by examining other peaks in the chromatogram.
-
Quantify the purity by calculating the peak area percentage of Isopentedrone relative to the total peak area of all components.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the separation of non-volatile compounds and for the separation of isomers, which is critical for Isopentedrone.[10][11][12]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: A chiral stationary phase column (e.g., CHIRALPAK® AS-H) is recommended for separating positional and enantiomeric isomers. A standard C18 column can be used for general purity assessment.
-
Mobile Phase (Chiral Separation): A mixture of n-hexane, isopropanol, and triethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peak for Isopentedrone based on its retention time.
-
Assess the presence of other peaks, which may correspond to impurities. The use of a chiral column can help resolve Pentedrone from Isopentedrone.
-
Calculate the purity based on the relative peak area.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the purity assessment of an this compound analytical standard.
Caption: Workflow for Isopentedrone Purity Assessment.
By employing these rigorous analytical methodologies, researchers can confidently assess the purity of this compound analytical standards, ensuring the integrity and reliability of their scientific findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isopentedrone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 3. Isopentedrone (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. unodc.org [unodc.org]
- 7. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. Quantification of Cathinone Analogues without Reference Standard Using 1H Quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive HPLC-MS/MS method for the detection, resolution and quantitation of cathinone enantiomers in horse blood plasma and urine - ProQuest [proquest.com]
Comparative Analysis of the Locomotor Effects of Isopentedrone and Methcathinone
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the locomotor effects of Isopentedrone and Methcathinone. Due to a lack of available scientific literature on the physiological and toxicological effects of Isopentedrone, this comparison utilizes data from its structural isomer, Pentedrone, as a proxy.[1] This approach allows for an inferred comparison based on structural similarity, though direct experimental validation for Isopentedrone is required.
Methcathinone and Pentedrone are synthetic cathinones that act as central nervous system stimulants.[2][3] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters like dopamine and norepinephrine, which in turn stimulates locomotor activity.[2][3]
Quantitative Data on Locomotor Effects
The following table summarizes the key quantitative parameters of the locomotor stimulant effects of Methcathinone and Pentedrone observed in rodent models.
| Parameter | Methcathinone | Pentedrone (as a proxy for Isopentedrone) |
| Effective Dose Range | 1 - 30 mg/kg (i.p. in mice) | 2.5 - 25 mg/kg (i.p. in mice)[4] |
| Peak Locomotor Effect | 267 ± 20% of vehicle control (at 10 mg/kg) | 196 ± 11% of vehicle control (at 10 mg/kg) |
| Duration of Action | 100 - 180 minutes | 90 - 140 minutes |
| ED₅₀ | 1.39 ± 0.09 mg/kg | 4.70 ± 0.10 mg/kg |
Experimental Protocols
The data presented in this guide are derived from studies employing open-field locomotor activity assays in rodents. A generalized experimental protocol is outlined below.
Objective: To quantify and compare the effects of Methcathinone and Pentedrone on spontaneous locomotor activity.
Animal Models: Male Swiss-Webster mice or C57BL/6J mice are commonly used for these assessments.[5][6]
Apparatus: An open-field arena, which is a square chamber equipped with infrared photobeams, is used to automatically track the horizontal and vertical movements of the animals.[3][6]
Procedure:
-
Habituation: To minimize novelty-induced hyperactivity, mice are habituated to the testing environment before the experiment.[3]
-
Drug Administration: The test compound (Methcathinone or Pentedrone hydrochloride) or a vehicle control (e.g., saline) is administered, typically via intraperitoneal (i.p.) injection.[3][5]
-
Data Collection: Immediately following the injection, mice are placed in the open-field arena. Their locomotor activity, measured as the number of photobeam breaks or distance traveled, is recorded for a set duration, often ranging from 60 to 120 minutes.[3][5]
-
Data Analysis: The total distance traveled or the number of beam interruptions is quantified. This data is then analyzed to determine the dose-dependent effects of the compound on locomotor activity. The effective dose 50 (ED₅₀), which represents the dose required to produce 50% of the maximal effect, is often calculated from the dose-response curve.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway through which synthetic cathinones are understood to exert their locomotor effects and a typical experimental workflow for assessing these effects.
Conclusion
Based on the available data for its structural isomer Pentedrone, Isopentedrone is predicted to be a locomotor stimulant, though likely less potent than Methcathinone, as indicated by a higher ED₅₀ value. Both substances are expected to produce dose-dependent increases in locomotor activity with a relatively rapid onset and a duration of action of approximately one and a half to three hours. The primary mechanism underlying these effects is the inhibition of dopamine and norepinephrine reuptake. It is critical to reiterate that the data for Isopentedrone is inferred. Further preclinical studies are essential to definitively characterize the locomotor stimulant profile of Isopentedrone and to understand its full pharmacological and toxicological properties. This guide provides a foundational framework for designing and interpreting future research in this area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pentedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Enantioselective Effects and Cytotoxicity of Cathinone Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantioselective effects and cytotoxic profiles of various synthetic cathinone derivatives. The information is supported by experimental data to facilitate informed research and development decisions.
Synthetic cathinones, commonly known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS).[1][2] These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[2][3] The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][4] By inhibiting the reuptake of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to stimulant effects.[1]
A critical aspect of cathinone pharmacology is their chirality. Most synthetic cathinones possess a chiral center, meaning they exist as two enantiomers (R- and S-isomers) which are non-superimposable mirror images of each other.[2][5] These enantiomers can exhibit significant differences in their biological and toxicological activities, a phenomenon known as enantioselectivity.[5][6] For instance, the enantiomers of a particular cathinone derivative may display varying potencies and selectivities for the different monoamine transporters, leading to distinct pharmacological and toxicological profiles.[1][5] This guide summarizes key experimental data on the enantioselective cytotoxicity and monoamine transporter inhibition of several cathinone derivatives.
Comparative Cytotoxicity of Cathinone Derivatives
The cytotoxicity of synthetic cathinones has been evaluated in various in vitro models, including human cell lines derived from neurons, liver, and kidney.[7][8][9] The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are commonly used to quantify the cytotoxic potential of these compounds. A lower value indicates greater cytotoxicity.
| Cathinone Derivative | Enantiomer | Cell Line | Exposure Time (h) | EC50 / IC50 (µM) | Reference |
| Pentedrone | S-(+)-enantiomer | Human neuronal cells | Not Specified | More cytotoxic | [1] |
| R-(-)-enantiomer | Human neuronal cells | Not Specified | Less cytotoxic | [1] | |
| Methylone | R-(+)-enantiomer | Human neuronal cells | Not Specified | More cytotoxic | [1] |
| S-(-)-enantiomer | Human neuronal cells | Not Specified | Less cytotoxic | [1] | |
| MDPV | Racemate | PRH | Not Specified | 756 | [7] |
| Racemate | HepaRG | Not Specified | 2432 | [7] | |
| Racemate | HK-2 | 24 | Not Specified | [8] | |
| 4-MEC | Racemate | PRH | Not Specified | > 1000 | [7] |
| Racemate | HepaRG | Not Specified | > 5000 | [7] | |
| Mexedrone | Racemate | TK6 | 26 | > 100 (non-cytotoxic) | [5] |
| α-PVP | Racemate | TK6 | 26 | > 100 (non-cytotoxic) | [5] |
| α-PHP | Racemate | TK6 | 26 | > 100 (non-cytotoxic) | [5] |
| 4-Isobutylmethcathinone | Racemate | 5637 (urinary bladder) | 72 | 18-65 | [9] |
| Racemate | SH-SY5Y (neuroblastoma) | 72 | 18-65 | [9] | |
| Racemate | HMC-3 (microglia) | 72 | 18-65 | [9] | |
| Racemate | Hep G2 (hepatocellular carcinoma) | 72 | 18-65 | [9] |
Enantioselective Inhibition of Monoamine Transporters
The interaction of cathinone derivatives with monoamine transporters is a key determinant of their psychoactive effects.[1][4] Enantioselectivity is frequently observed in the potency of these compounds to inhibit DAT, NET, and SERT.[1][5] The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, monoamine uptake.
| Cathinone Derivative | Enantiomer | Transporter | IC50 (nM) | Reference |
| Methcathinone | S-enantiomer | DAT | Similar to R-enantiomer | [1] |
| R-enantiomer | DAT | Similar to S-enantiomer | [1] | |
| S-enantiomer | NET | Similar to R-enantiomer | [1] | |
| R-enantiomer | NET | Similar to S-enantiomer | [1] | |
| S-enantiomer | SERT | Lower potency than at DAT/NET | [1] | |
| R-enantiomer | SERT | Practically inactive | [1] | |
| Nor-mephedrone | S-enantiomer | SERT | More potent than R-enantiomer | [1] |
| R-enantiomer | SERT | Less potent than S-enantiomer | [1] | |
| 4-OH-mephedrone | S-enantiomer | SERT | More potent than R-enantiomer | [1] |
| R-enantiomer | SERT | Less potent than S-enantiomer | [1] | |
| α-PVP | S-enantiomer | DAT & NET | More potent than R-enantiomer | [1] |
| R-enantiomer | DAT & NET | Less potent than S-enantiomer | [1] | |
| MDPV | S-enantiomer | DAT & NET | Greater potency than R-enantiomer | [1] |
| R-enantiomer | DAT & NET | Lower potency than S-enantiomer | [1] | |
| Mephedrone (4-MMC) | Racemate | DAT | 130 | [4] |
| Racemate | NET | 40 | [4] | |
| Racemate | SERT | 240 | [4] | |
| Methylone | Racemate | DAT | 210 | [4] |
| Racemate | NET | 260 | [4] | |
| Racemate | SERT | 210 | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cathinone derivatives. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the respective transporter.[12][13]
Materials:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Test compounds (cathinone derivatives)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the transporter-expressing HEK 293 cells into 96-well plates.[12][13]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test cathinone for a defined period (e.g., 10-20 minutes).[12][13]
-
Uptake Initiation: Add the radiolabeled or fluorescent monoamine substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of monoamine uptake by the test compounds.
Visualizations
Caption: Mechanism of action of cathinone derivatives at the monoamine synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 13. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
